Isoquinolin-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
isoquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAXOHFFATABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856364 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-91-7 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isoquinolin-4-amine Hydrochloride (CAS 1423031-91-7): Structural Dynamics, Physicochemical Profiling, and Applications in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the selection of highly specific, stable, and reactive building blocks is the foundational step in successful drug discovery. Isoquinolin-4-amine hydrochloride (CAS 1423031-91-7) is a privileged bicyclic scaffold that has become indispensable in the synthesis of advanced targeted therapeutics[]. As a Senior Application Scientist, I frequently leverage this compound for its unique electronic properties and geometric rigidity. This technical whitepaper provides an in-depth analysis of its physicochemical profile, the causality behind its salt form selection, and its critical mechanistic roles in developing Spleen Tyrosine Kinase (Syk) and Fibroblast Activation Protein (FAP) inhibitors[2][3].
Physicochemical Profiling & The Causality of Salt Selection
When designing synthetic routes, the choice between a free base and a hydrochloride salt is never arbitrary. The free base of 4-aminoisoquinoline is highly nucleophilic but inherently susceptible to oxidative degradation and dimerization over extended storage periods.
By utilizing the hydrochloride salt form (CAS 1423031-91-7), we achieve a highly stable crystalline matrix. The protonation of the amine (or the isoquinoline nitrogen) dramatically improves shelf-life, prevents unwanted side reactions during storage, and ensures batch-to-batch reproducibility in high-throughput screening environments[4]. Furthermore, the salt form drastically improves solubility in polar aprotic solvents (like DMF and DMSO), which are the standard media for downstream cross-coupling and amidation reactions[5].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification | Mechanistic Causality / Significance |
| CAS Registry Number | 1423031-91-7 | Unique identifier for the specific hydrochloride salt form[]. |
| Chemical Formula | C | Incorporates HCl to stabilize the nucleophilic amine against oxidation[6]. |
| Molecular Weight | 180.63 g/mol | Low molecular weight makes it an ideal fragment for lead optimization (Rule of 3 compliant)[]. |
| Physical State | Solid (Crystalline) | Crystalline matrix provides high thermal stability and prevents degradation[2]. |
| Solubility Profile | Soluble in DMF, DMSO | Ensures rapid, homogeneous dissolution in polar solvents required for coupling[3]. |
Mechanistic Applications in Oncology and Immunology
Spleen Tyrosine Kinase (Syk) Inhibition in B-Cell Malignancies
Syk is a pivotal cytoplasmic tyrosine kinase that transduces signals from the B-cell receptor (BCR). Aberrant Syk activation drives downstream PI3K/Akt and Ca
This compound is utilized as a critical pharmacophore in the synthesis of, which act as highly selective Syk inhibitors[2]. The rigid isoquinoline ring inserts deeply into the ATP-binding pocket of the kinase, while the nitrogen atoms participate in essential hydrogen-bonding interactions with the kinase hinge region, effectively outcompeting ATP.
Fig 1: BCR signaling pathway illustrating Syk kinase inhibition by isoquinoline derivatives.
Fibroblast Activation Protein (FAP) Inhibition in the Tumor Microenvironment
FAP is a homodimeric type II integral membrane serine protease overexpressed in cancer-associated fibroblasts (CAFs). Unlike ubiquitous proteases, FAP exhibits unique endopeptidase activity, cleaving post-proline bonds.
Isoquinolin-4-amine derivatives are utilized to synthesize [3][7]. The bicyclic aromatic system of the isoquinoline moiety enhances the compound's binding affinity to the FAP active site. By inhibiting FAP, these compounds prevent the remodeling of the extracellular matrix, effectively "starving" the tumor of its supportive microenvironment and halting metastasis[3].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a specific mechanistic causality and a Quality Control (QC) checkpoint to verify success before proceeding.
Protocol 1: Amide Coupling for Syk Inhibitor Synthesis[2]
Objective: Synthesize a 1,2,4-triazine-6-carboxamide derivative using Isoquinolin-4-amine HCl.
-
Free-Base Generation: Suspend Isoquinolin-4-amine HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: The HCl salt must be fully neutralized to restore the nucleophilicity of the primary amine. An excess (3.0 eq) is used to account for the HCl equivalent and maintain a basic environment.
-
Validation Checkpoint: The cloudy suspension will transition to a clear solution, visually indicating the successful dissociation of the salt.
-
-
Activation of Carboxylic Acid: In a separate vial, dissolve the 1,2,4-triazine-6-carboxylic acid derivative (1.1 eq) in DMF. Add HATU (1.2 eq).
-
Causality: HATU generates a highly reactive O-Atab ester, which is critical for overcoming the steric hindrance of the bicyclic isoquinoline ring.
-
Validation Checkpoint: Stir for 15 minutes; a slight color shift (usually to pale yellow) confirms active ester formation.
-
-
Nucleophilic Acylation: Dropwise add the activated acid solution to the amine solution at 0°C, then allow it to warm to 25°C.
-
Causality: Controlled temperature addition prevents exothermic degradation and minimizes epimerization.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the
peak of the starting amine (m/z 145.06 for the free base) is fully consumed.
-
Fig 2: Self-validating amide coupling workflow for synthesizing Syk/FAP inhibitor derivatives.
Protocol 2: Buchwald-Hartwig Amination for FAP Inhibitor Intermediates[3]
Objective: Synthesize tert-butyl (S)-3-(isoquinolin-4-ylamino)pyrrolidine-1-carboxylate.
-
Catalyst Pre-Activation: In a Schlenk flask under argon, combine Pd
(dba) (0.05 eq) and BINAP (0.10 eq) in anhydrous toluene.-
Causality: BINAP is a bidentate ligand with a large bite angle, which stabilizes the palladium center and accelerates reductive elimination, preventing unwanted
-hydride elimination. -
Validation Checkpoint: The solution turns deep red/purple, confirming the formation of the active Pd(0)-BINAP complex.
-
-
Cross-Coupling: Add 4-bromoisoquinoline (1.0 eq), (S)-1-Boc-3-aminopyrrolidine (1.2 eq), and NaOtBu (1.5 eq). Heat to 90°C for 12 hours.
-
Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the amine during the catalytic cycle without competing as a nucleophile.
-
Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the 4-bromoisoquinoline spot (UV active at 254 nm).
-
References
- US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL
- EP4055014B1 - Pyrrolidine and Piperidine Compounds Source: European Patent Office / Google Patents URL
Sources
- 2. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1369294-23-4|7-Chloroisoquinolin-4-amine|BLD Pharm [bldpharm.com]
- 5. Isoquinolin-4-yl-methylaminehydrochloride|BLD Pharm [bldpharm.com]
- 6. 152814-23-8|Isoquinolin-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Aminoisoquinoline HCl chemical structure and molecular weight
An In-Depth Technical Guide to 4-Aminoisoquinoline Hydrochloride: Structure, Properties, and Applications
Executive Summary
4-Aminoisoquinoline and its hydrochloride salt represent a cornerstone class of heterocyclic compounds, pivotal to advancements in medicinal chemistry and material science. This guide offers a comprehensive technical overview of 4-Aminoisoquinoline Hydrochloride (HCl), detailing its chemical structure, physicochemical properties, synthesis, and key applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a practical resource for leveraging this versatile chemical scaffold.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. 4-Aminoisoquinoline is a bicyclic aromatic amine, and its hydrochloride salt is typically the preferred form for research applications due to its enhanced stability and aqueous solubility.
Chemical Structure
The structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core. An amine group is substituted at the C4 position. In the hydrochloride salt, the nitrogen atom of the isoquinoline ring is protonated, and a chloride ion serves as the counter-ion. This protonation increases the polarity and, consequently, the water solubility of the compound.
-
Free Base (4-Aminoisoquinoline): The neutral form of the molecule.
-
Hydrochloride Salt (4-Aminoisoquinoline HCl): The protonated form, commonly used in biological assays.
Molecular Formula and Weight
The addition of hydrogen chloride significantly alters the molecular weight, a critical parameter for all stoichiometric calculations in experimental design.
| Property | 4-Aminoisoquinoline (Free Base) | 4-Aminoisoquinoline HCl (Salt) | Data Source(s) |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ | [1][2][3][4] |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol | [1][2][3][4][5] |
| Monoisotopic Mass | 144.068748264 Da | 180.045426141 Da | [2] |
Nomenclature and Identifiers
Accurate identification is crucial for sourcing and regulatory compliance.
| Identifier | Value | Data Source(s) |
| IUPAC Name | isoquinolin-4-amine hydrochloride | [2] |
| Synonyms | 4-Isoquinolinamine, Isoquinolin-4-ylamine | [1][2] |
| CAS Number | 23687-25-4 (for the free base) | [1][2] |
Physicochemical Properties
The physical properties of 4-Aminoisoquinoline dictate its handling, storage, and application in experimental setups. The data below primarily pertains to the free base, as it is the most commonly characterized form.
| Property | Value | Data Source(s) |
| Appearance | Faint to dark brown solid | [1] |
| Melting Point | 107-113 °C (108.5 °C recrystallized) | [6] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule.
| Technique | Application | Reference Data Source |
| ¹H and ¹³C NMR | Confirms the arrangement of protons and carbon atoms in the aromatic scaffold, verifying isomeric identity. | [2] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. | [2] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as N-H stretches from the amine and C=N/C=C bonds in the rings. | [2] |
| UV-Vis Spectroscopy | Characterizes the electronic transitions within the aromatic system. | [2] |
Synthesis and Manufacturing
Understanding the synthesis of 4-Aminoisoquinoline is vital for custom modifications and for appreciating potential impurities. A common laboratory-scale synthesis involves the amination of a halogenated isoquinoline precursor.
Laboratory-Scale Synthesis Protocol: From 4-Bromoisoquinoline
This protocol describes the nucleophilic aromatic substitution of 4-bromoisoquinoline. The use of a copper catalyst is essential for activating the C-Br bond towards substitution with ammonia.
Protocol:
-
Reaction Setup: Combine 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 ml), and copper (II) sulfate pentahydrate (3 g) in a shaking autoclave.
-
Heating: Heat the mixture to 165-170°C for 16 hours. The autoclave contains the pressure generated by the ammonia and water at this temperature.
-
Work-up: After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution. This step ensures the product is in its free base form for extraction.
-
Extraction: Extract the product with five 100-ml portions of benzene (or a safer alternative like toluene or ethyl acetate).
-
Drying and Purification: Dry the combined organic extracts over anhydrous potassium carbonate, treat with activated charcoal to remove colored impurities, and concentrate the solution.
-
Crystallization: Cool the concentrated solution to precipitate the 4-aminoisoquinoline product. Recrystallization from benzene can further enhance purity.[6]
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The salt will precipitate and can be collected by filtration.
Synthesis Workflow Diagram
Caption: The 4-Aminoisoquinoline scaffold as a versatile core for drug discovery.
Applications in Material Science
Beyond pharmaceuticals, the unique electronic and photophysical properties of the isoquinoline ring system are exploited in material science.
-
Fluorescent Probes: The scaffold is used to create fluorescent molecules for cellular imaging and biological research, helping to visualize cellular processes. [1]* Advanced Materials: It can be incorporated into polymers and coatings to modify their physical properties and enhance performance. [1]
Safety and Handling
As with any laboratory chemical, proper handling of 4-Aminoisoquinoline HCl is paramount for ensuring safety.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed. [2] * H319: Causes serious eye irritation. [2]* Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Conclusion
4-Aminoisoquinoline HCl is a high-value chemical entity whose significance is rooted in its structural versatility. Its robust synthesis, well-characterized properties, and proven utility as a privileged scaffold make it an indispensable tool for professionals in drug development, medicinal chemistry, and material science. This guide provides the foundational knowledge required to confidently and effectively incorporate this compound into advanced research and development programs.
References
-
Preparation of 4-aminoisoquinoline. PrepChem.com. [Link]
-
4-Aminoisoquinoline. Chem-Impex. [Link]
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
4-Aminoisoquinoline | C9H8N2 | CID 90237. PubChem, National Institutes of Health. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Preprints.org. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC, National Institutes of Health. [Link]
-
4-AMINOISOQUINOLINE. Gsrs.ncats.nih.gov. [Link]
-
4-AMINOISOQUINOLINE. Inxight Drugs. [Link]
-
4-aminoisoquinoline (C9H8N2). PubChemLite. [Link]
-
4-Aminoquinoline 1-oxide, monohydrochloride. PubChem, National Institutes of Health. [Link]
-
Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. PMC, National Institutes of Health. [Link]
-
Synthesis of Isoquinoline Acids. Journal of the American Chemical Society. [Link]
-
Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]
-
Isoquinoline. SpectraBase. [Link]
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Isoquinolin-4-amine hydrochloride solubility in water vs DMSO
An In-depth Technical Guide to the Solubility of Isoquinolin-4-amine Hydrochloride in Water vs. DMSO
Foreword: Navigating the Critical Parameter of Solubility
To the researchers, scientists, and drug development professionals who form the vanguard of discovery, the physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its potential. Among these, solubility stands as a paramount gatekeeper to a compound's utility, governing everything from reaction kinetics in a discovery setting to bioavailability in a clinical one. This guide is dedicated to a comprehensive examination of the solubility of a molecule of significant interest: this compound.
While extensive, publicly available quantitative data on this specific salt is limited, this guide will serve as a robust framework for understanding and predicting its behavior. We will delve into the core chemical principles that dictate its solubility in two vastly different, yet equally critical, solvent systems: polar protic water and polar aprotic Dimethyl Sulfoxide (DMSO). By synthesizing established theory with practical, field-proven methodologies, this document aims to empower you, the researcher, to not only anticipate the solubility characteristics of this compound but also to confidently and accurately determine them in your own laboratory setting.
The Molecule in Focus: this compound
This compound is the salt form of the parent aromatic amine, 4-aminoisoquinoline. The isoquinoline scaffold is a prominent feature in numerous biologically active compounds. The introduction of an amine group at the 4-position, and its subsequent conversion to a hydrochloride salt, profoundly influences its physicochemical properties, most notably its solubility.
The formation of the hydrochloride salt is a deliberate strategy to enhance aqueous solubility. The protonation of the basic nitrogen atoms—both the ring nitrogen of the isoquinoline core and the exocyclic amine—creates a charged species that is more readily solvated by polar solvents like water.
Theoretical Analysis: A Tale of Two Solvents
The differential solubility of this compound in water versus DMSO is a direct consequence of the interplay between the solute's structure and the distinct properties of each solvent.
Solubility in Water: The Power of Polarity and Hydrogen Bonding
Water is a highly polar, protic solvent, characterized by its extensive network of hydrogen bonds. The solubility of this compound in water is expected to be significant, governed by the following factors:
-
Ion-Dipole Interactions: As a hydrochloride salt, the compound exists in an ionized state in solution. The positively charged, protonated nitrogen atoms of the isoquinoline cation will engage in strong ion-dipole interactions with the partial negative charge on the oxygen atoms of water molecules. Similarly, the chloride anion will be solvated by the partial positive charges on the hydrogen atoms of water.
-
Hydrogen Bonding: The protonated amine group (-NH3+) and the protonated ring nitrogen are excellent hydrogen bond donors. Water, being both a hydrogen bond donor and acceptor, can readily form a hydration shell around the cation, further stabilizing it in solution.
-
The Henderson-Hasselbalch Relationship and pH: The solubility of an ionizable compound like this compound is intimately linked to the pH of the aqueous medium. The parent isoquinoline has a pKa of approximately 5.14-5.42[1][2]. The presence of the electron-donating amino group at the 4-position is expected to increase the basicity and, consequently, the pKa of the molecule[3]. As a hydrochloride salt, dissolving it in neutral water will result in an acidic solution. To maintain its ionized, more soluble form, the pH of the solution should be kept well below the pKa of the compound.
Solubility in DMSO: A Different Solvation Environment
DMSO is a highly polar, aprotic solvent. Its large dipole moment makes it an excellent solvent for many organic compounds. However, its interaction with ionic species like hydrochloride salts is mechanistically different from water.
-
Polarity and Dielectric Constant: DMSO's high polarity allows it to effectively solvate the isoquinolin-4-amine cation.
-
Hydrogen Bond Acceptance: DMSO is a strong hydrogen bond acceptor (at the oxygen atom) but lacks donor hydrogens. It can, therefore, solvate the protonated amine and ring nitrogen of the cation.
-
Anion Solvation: A key difference arises in the solvation of the chloride anion. Unlike water, DMSO is a poor anion solvator due to the steric hindrance around the positive end of its dipole (the sulfur atom). This can be a limiting factor in the dissolution of some salts in DMSO. While many organic salts are soluble in DMSO, it is not a universal rule[4].
Quantitative Data Summary
| Property | Water | DMSO | Rationale / Comments |
| Predicted Solubility | High | Moderate to High | As a hydrochloride salt, high aqueous solubility is expected due to ion-dipole interactions and hydrogen bonding. DMSO is a powerful organic solvent, but anion solvation can be a limiting factor compared to water. |
| Dominant Interactions | Ion-Dipole, Hydrogen Bonding (Donor/Acceptor) | Ion-Dipole, Hydrogen Bonding (Acceptor only) | Water effectively solvates both the cation and the chloride anion. DMSO is an excellent cation solvator but is less effective at solvating the chloride anion. |
| pH Dependence | High | Not Applicable | Aqueous solubility will be significantly higher at a pH below the pKa of the compound. |
| Considerations | Ensure pH is controlled for consistent results. | Can be hygroscopic; use anhydrous DMSO for best results. | The stability of the compound in aqueous solution over time should also be assessed. For biological assays, the final concentration of DMSO must be considered for potential cytotoxicity. For example, many cell-based assays require the final DMSO concentration to be below 0.5%. |
Experimental Protocol: Determination of Thermodynamic Solubility
This section provides a detailed, self-validating protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method, a gold standard in the field.
Workflow for Solubility Determination
Caption: Solvation of this compound.
Conclusion: From Theory to Practice
Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective application in research and development. This guide has established a strong theoretical foundation for predicting its solubility in both water and DMSO. The hydrochloride salt form is designed to favor high aqueous solubility through potent ion-dipole and hydrogen bonding interactions. While also expected to be soluble in the polar aprotic solvent DMSO, the less efficient solvation of the chloride anion may render its solubility lower than in water.
In the absence of definitive published data, the provided experimental protocol offers a clear and reliable path to determining these crucial values. By bridging the gap between theoretical chemistry and applied laboratory work, researchers can proceed with confidence, ensuring that their experimental design is built upon a solid understanding of this fundamental molecular property.
References
-
Zieliński, W., & Kudelko, A. (n.d.). Dissociation constants pK a of isoquinoline bases. ResearchGate. Retrieved from a study discussing how electron-donating groups like an amino group at position-4 increase the basicity of the parent molecule. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoisoquinoline. PubChem Compound Database. Retrieved from a database providing physicochemical properties of 4-aminoisoquinoline. [Link]
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from a database providing predicted properties of isoquinoline, including a predicted pKa of 5.26. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from an article stating the pKa of isoquinoline is 5.14. [Link]
-
Various Authors. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Retrieved from a discussion thread where it is noted that salts of organic compounds are not always very soluble in DMSO. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-Isoquinolinamine Hydrochloride
Introduction
4-Isoquinolinamine and its salts, such as 4-Isoquinolinamine hydrochloride, are heterocyclic aromatic compounds. The isoquinoline scaffold is a core structural motif in numerous natural alkaloids and synthetic compounds of significant interest in medicinal chemistry and drug development.[1][2] These molecules serve as versatile building blocks for developing novel therapeutic agents, potentially exhibiting a range of biological activities.[2] Given their reactivity and potential biological effects, a comprehensive understanding of their safety profile and handling requirements is paramount for protecting researchers and ensuring the integrity of experimental outcomes.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for the safe handling, storage, and disposal of 4-Isoquinolinamine hydrochloride. It is designed for researchers, chemists, and drug development professionals who work with this compound, offering not just procedural steps, but the scientific rationale behind them to foster a robust culture of safety. While this document focuses on the hydrochloride salt, much of the available safety and toxicological data pertains to the parent compound, 4-Aminoisoquinoline, and should be applied with due diligence.
Chemical Identity and Properties
Properly identifying the compound is the foundation of safety. 4-Isoquinolinamine is also known by several synonyms, including 4-Aminoisoquinoline.[3] The hydrochloride salt is typically supplied as a solid.
| Property | Data | Reference(s) |
| Chemical Name | 4-Isoquinolinamine hydrochloride | |
| Parent Compound | 4-Aminoisoquinoline | [3] |
| CAS Number (Parent) | 23687-25-4 | [3] |
| Molecular Formula (Parent) | C9H8N2 | [3][4] |
| Molecular Weight (Parent) | 144.17 g/mol | [3][4] |
| Appearance | Typically a crystalline solid | |
| Solubility | Data on the hydrochloride salt is not readily available, but the parent amine is noted for variable solubility. | [2] |
| Melting/Boiling Point | Experimental data not widely available. | [4] |
Hazard Identification and GHS Classification
4-Isoquinolinamine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are acute toxicity, skin irritation, and serious eye irritation.[3][5] This classification dictates the necessary precautions for safe handling.
GHS Label Elements:
Hazard Statements:
-
H315: Causes skin irritation.[5]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.[5]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Caption: GHS Hazard Communication Elements.
Toxicological Profile
Understanding the toxicology of a compound is key to appreciating the risks. The hazard statements are derived from toxicological data.
| Metric | Value | Species | Route | Reference(s) |
| LD50 | >1,000 mg/kg | Rat | Oral | [5] |
| LD50 | 190 mg/kg | Rat | Intravenous | [5] |
-
Acute Oral Toxicity (H302): The oral LD50 value indicates that swallowing a significant amount of the substance can be harmful, potentially leading to adverse health effects or fatality at higher doses.[5]
-
Skin and Eye Irritation (H315, H319): The compound is a known irritant upon direct contact with the skin and can cause serious, potentially damaging, irritation to the eyes.[5] The causality here is the chemical's ability to disrupt the cellular integrity of epithelial tissues.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[5][6] This is a common hazard for fine chemical powders.
Protocols for Safe Handling and Use
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and established procedures, is essential.
Engineering Controls
The primary engineering control is to minimize exposure via inhalation.
-
Chemical Fume Hood: Always handle 4-Isoquinolinamine hydrochloride powder inside a certified chemical fume hood.[8] This is non-negotiable, as it captures fine dust particles at the source, preventing them from entering the breathing zone of the researcher.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use and replace them immediately if compromised. Wash hands thoroughly after removing gloves.[5][7]
-
Body Protection: A standard laboratory coat should be worn, buttoned completely. For larger quantities, a chemically resistant apron may be advisable.
Step-by-Step Handling Protocol
-
Preparation: Clearly define the experimental steps and required quantities before entering the lab. Ensure all necessary equipment is clean and accessible within the fume hood.
-
Don PPE: Put on all required PPE before approaching the chemical storage area.
-
Transfer: Transport the chemical container in a secondary, shatter-proof container from storage to the fume hood.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, weigh the compound in a tared, sealed container to minimize the release of dust. Use spatulas and tools gently to avoid creating airborne dust.
-
Post-Handling: Tightly close the primary container after use. Decontaminate all surfaces, glassware, and equipment used.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[7][8]
Caption: A systematic workflow for handling the compound.
Emergency and First Aid Procedures
Immediate and correct action following an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][7] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[9] Call a poison control center or seek immediate medical attention.
Caption: Decision tree for first aid response.
Storage and Disposal
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure, while compliant disposal is essential for environmental protection.
Storage
-
Container: Store in the original, tightly sealed container.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area.[7][8][10] The storage area should be secure and accessible only to authorized personnel.[5][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[5][10]
Spill Management
For a small spill in a fume hood:
-
Ensure PPE is worn.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid making dust airborne.
-
Carefully sweep or scoop the material into a labeled, sealable waste container.[7]
-
Wipe the spill area with a damp cloth, then decontaminate the area with an appropriate solvent or cleaning solution.
-
Place all cleanup materials into the hazardous waste container.
Waste Disposal
-
Dispose of unused material and contaminated waste in a designated hazardous waste container.[7][11]
-
All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[11] Never dispose of this chemical down the drain or in general trash.
Conclusion
4-Isoquinolinamine hydrochloride is a valuable compound for chemical research and development. However, its potential hazards—acute oral toxicity, skin irritation, and serious eye irritation—demand rigorous adherence to safety protocols. By understanding the scientific basis for these hazards and implementing a comprehensive safety strategy encompassing engineering controls, appropriate PPE, and meticulous handling procedures, researchers can mitigate risks effectively. This guide provides the technical framework to build that strategy, ensuring a safer laboratory environment for all.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline. Retrieved from [Link].
-
Chemcas (2025). 4-isoquinolinamine - 23687-25-4. Retrieved from [Link].
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18750, 4-Isoquinolinol. Retrieved from [Link].
-
CPAchem (2023). Safety data sheet - Isoquinoline. Retrieved from [Link].
-
Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link].
-
U.S. Environmental Protection Agency (2023). 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl- - Substance Details. Retrieved from [Link].
-
American Elements. Isoquinolines. Retrieved from [Link].
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- 4. chemsynthesis.com [chemsynthesis.com]
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- 11. fr.cpachem.com [fr.cpachem.com]
Technical Guide: The Isoquinolin-4-amine Scaffold in Medicinal Chemistry
This guide provides an in-depth technical analysis of the Isoquinolin-4-amine scaffold, a specific and under-utilized regioisomer in medicinal chemistry compared to its more famous relatives, the 5-aminoisoquinolines (e.g., Fasudil) and 4-aminoquinolines (e.g., Chloroquine).
Executive Summary & Scaffold Analysis
The isoquinolin-4-amine (4-aminoisoquinoline) core represents a distinct chemical space within the benzo-fused azine family. Unlike the C5-substituted isoquinolines (dominant in Rho-kinase inhibition) or the C4-substituted quinolines (dominant in antimalarial/antiviral therapies), the C4-aminoisoquinoline offers a unique vector for hydrogen bonding and pi-stacking interactions.
Structural Distinction
The positioning of the exocyclic amine at C4, relative to the endocyclic nitrogen at N2, creates a specific electronic and steric profile:
-
Electronic Vector: The C4 position is
to the ring nitrogen. Unlike C1 or C3 (which are and electron-deficient), C4 is relatively electron-rich, allowing the exocyclic amine to function as a robust H-bond donor without being severely deactivated by the ring nitrogen. -
Geometry: The vector of the 4-amino group projects into a different quadrant of the binding pocket compared to the 5-amino isomer, often accessing "back-pocket" regions in kinase active sites (e.g., CDK8).
| Feature | Isoquinolin-4-amine | Isoquinolin-5-amine | Quinolin-4-amine |
| Primary Target Class | CDK8, CLK, DYRK (Emerging) | ROCK, PKA (Established) | Malaria, Viral (Established) |
| N-N Distance | ~3.8 Å (N2 to exocyclic N) | ~5.0 Å (N2 to exocyclic N) | ~2.4 Å (N1 to exocyclic N) |
| Basicity (pKa) | Moderate | Moderate | High (due to amidine resonance) |
Synthetic Strategies
Accessing the 4-aminoisoquinoline core requires specific strategies because direct electrophilic aromatic substitution (nitration) of isoquinoline predominantly occurs at the C5 and C8 positions , not C4. Therefore, indirect methods are required.
Primary Route: Palladium-Catalyzed Amination (Buchwald-Hartwig)
The most reliable entry point is via 4-bromoisoquinoline , which is commercially available or easily synthesized.
Figure 1: Buchwald-Hartwig Cross-Coupling Strategy. This route avoids the regioselectivity issues of electrophilic substitution.
Secondary Route: Curtius Rearrangement
For scaffold diversification, starting from isoquinoline-4-carboxylic acid allows for the formation of the amine via an isocyanate intermediate. This is particularly useful when introducing sensitive carbamate protecting groups directly.
-
Activation: Isoquinoline-4-COOH
Acyl Azide (using DPPA). -
Rearrangement: Heat
Isocyanate (-N=C=O). -
Hydrolysis/Trapping: H₂O
Free Amine; or R-OH Carbamate.
Medicinal Chemistry & SAR
The isoquinolin-4-amine scaffold is increasingly recognized as a "privileged structure" for kinase inhibition, specifically for the CMGC family (CDK, MAPK, GSK3, CLK).
Case Study: CDK8/Cyclin C Inhibition
A pivotal example of this scaffold's utility is found in the inhibition of CDK8 , a kinase involved in Wnt/
-
Mechanism: The isoquinoline ring stacks between the hinge region and the activation loop.
-
Key Interaction: The 4-amino group acts as a hydrogen bond donor to the hinge region backbone (typically Glu or Asp residues), while the ring nitrogen (N2) can accept a hydrogen bond, mimicking the adenine ring of ATP.
-
Reference Compound: N-(4-chlorobenzyl)isoquinolin-4-amine (PDB ID: 6T41).
Structure-Activity Relationship (SAR) Map
Figure 2: SAR Logic for Isoquinolin-4-amine Kinase Inhibitors. Key vectors for optimization.
Therapeutic Applications
| Disease Area | Target | Role of Scaffold | Status |
| Oncology | CDK8 / Mediator Complex | ATP-competitive inhibition; blocks Wnt signaling. | Preclinical / Lead Optimization |
| Ophthalmology | ROCK (Rho Kinase) | Bioisostere of isoquinolin-5-amine (Ripasudil). | Discovery |
| Infectious Disease | Bacterial Topoisomerase | Intercalating agent (fused tricyclic derivatives). | Early Research |
Experimental Protocol: Synthesis of N-Benzylisoquinolin-4-amine
A representative protocol for synthesizing a library lead compound.
Objective: Synthesize N-(4-chlorobenzyl)isoquinolin-4-amine from 4-bromoisoquinoline.
Reagents:
-
4-Bromoisoquinoline (1.0 eq)
-
4-Chlorobenzylamine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a dried reaction vial with 4-bromoisoquinoline (208 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg), BINAP (25 mg), and NaOtBu (144 mg).
-
Addition: Add anhydrous Toluene (5 mL) followed by 4-chlorobenzylamine (170 mg, 1.2 mmol). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 100°C with vigorous stirring for 16 hours. The solution typically turns from dark red to orange/brown.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-5% MeOH in DCM.
-
Validation: Product should be a pale yellow solid. Confirm via ¹H NMR (distinct singlet for C1-H at ~9.0 ppm and C3-H at ~8.5 ppm).
Safety Note: 4-Aminoisoquinolines can be skin irritants. Handle all palladium catalysts under inert atmosphere to prevent deactivation.
References
-
CDK8 Structure & Activity: CDK8/Cyclin C in complex with N-(4-chlorobenzyl)isoquinolin-4-amine. RCSB PDB ID: 6T41.
-
Synthetic Methodology (Buchwald): Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
-
Isoquinoline Building Blocks: 4-Aminoisoquinoline CAS: 23687-25-4 Properties and Safety.[1] PubChem.[1][2]
-
Kinase Inhibitor Design: Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor. (Contextual reference for amino-heterocycle kinase inhibition).
-
General Scaffold Review: The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guide.
Sources
Biological Activity of 4-Aminoisoquinoline Derivatives: A Technical Guide
This guide serves as an advanced technical resource on the medicinal chemistry and pharmacology of 4-aminoisoquinoline (isoquinolin-4-amine) derivatives.
Executive Summary
While 4-aminoquinoline derivatives (e.g., chloroquine) are historically dominant in antimalarial therapy, their structural isomer, 4-aminoisoquinoline , represents a distinct and emerging scaffold in modern drug discovery. Unlike the 4-aminoquinoline pharmacophore, which primarily targets heme detoxification in parasites, the 4-aminoisoquinoline core is increasingly recognized for its utility in targeted cancer therapy (kinase inhibition) and phenotypic antitumor activity .
This guide delineates the structure-activity relationships (SAR), synthetic pathways, and specific biological activities of 4-aminoisoquinoline derivatives, distinguishing them from their quinoline counterparts.
Chemical Structure & Pharmacophore Analysis[1]
The Isoquinoline vs. Quinoline Distinction
The biological divergence stems from the nitrogen position. In isoquinoline, the nitrogen is at position 2. The 4-amino group is located at the "top" of the pyridine ring, para to the carbocyclic ring fusion, but meta to the nitrogen.
-
4-Aminoquinoline: High basicity; DNA intercalator; Heme binder.
-
4-Aminoisoquinoline: Modulated basicity; Hinge-binding motif for kinases; Metal chelator (when derivatized at C1).
Electronic Properties
The 4-amino group in isoquinoline acts as an electron donor into the heteroaromatic system. In kinase inhibitor design, the N2 nitrogen often serves as a hydrogen bond acceptor, while the 4-amino group (or its N-substituent) can serve as a donor, mimicking the adenine ring of ATP.
Therapeutic Applications & Biological Activity[2][3][4][5][6]
Kinase Inhibition (Targeted Oncology)
Recent medicinal chemistry campaigns have validated 4-aminoisoquinoline as a scaffold for ATP-competitive inhibition.
-
RIPK2 Inhibitors (Inflammation/Autoimmunity): Derivatives where the 4-aminoisoquinoline moiety is linked to other heterocycles (e.g., via a phenyl linker) have shown nanomolar potency against Receptor-Interacting Protein Kinase 2 (RIPK2) .[1] The isoquinoline nitrogen pairs with the kinase hinge region, stabilizing the inhibitor in the ATP-binding pocket.
-
Key Insight: Substitution at the C1 position of the isoquinoline ring can induce steric clashes, improving selectivity against off-target kinases like EGFR.
-
-
Rho-Kinase (ROCK) Modulation: While 5-isoquinolinesulfonamides (e.g., Fasudil) are classic ROCK inhibitors, 4-aminoisoquinoline derivatives have appeared in patent literature as novel scaffolds for modulating the Rho/ROCK pathway, essential in managing glaucoma and cardiovascular remodeling.
Phenotypic Anticancer Agents
Beyond single-target inhibition, specific derivatives exhibit potent cytotoxic effects through complex mechanisms.
-
The FX-9 Derivative (Anti-Mitotic):
-
Activity: FX-9 (an isoquinolinamine salt) demonstrates significant antiproliferative activity in prostate cancer (PC-3, LNCaP) and leukemia cell lines.
-
Mechanism:[2] It induces mitotic slippage and apoptosis.[3] Unlike taxanes, it does not simply freeze microtubules but disrupts the mitotic checkpoint, leading to multinucleated cells and eventual death.
-
Selectivity: Shows a favorable therapeutic window with reduced toxicity toward non-neoplastic leukocytes compared to cancer cells.
-
-
Thiosemicarbazone Derivatives (Ribonucleotide Reductase Inhibition):
-
Compound: 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a).[4][5]
-
Activity: Highly active against L1210 leukemia in murine models.[4]
-
Mechanism:[2] The thiosemicarbazone moiety at C1, combined with the 4-amino group, creates a tridentate ligand capable of chelating iron (Fe). This iron depletion inhibits Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.
-
Antiviral Potential (SARS-CoV-2)
During the "COVID Moonshot" open-science initiative, 4-aminoisoquinoline fragments were identified as non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The scaffold fits into the substrate-binding cleft, blocking viral replication.
Experimental Protocols
Synthesis of 4-Aminoisoquinoline Scaffold
The synthesis of the core 4-aminoisoquinoline moiety is less trivial than that of 4-aminoquinoline due to the reactivity patterns of the isoquinoline ring.
Protocol: Curtius Rearrangement Route (High Purity)
-
Starting Material: Isoquinoline-4-carboxylic acid.
-
Acyl Azide Formation: Treat the acid with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in tert-butanol. Reflux for 12 hours.
-
Intermediate: This yields the tert-butyl isoquinolin-4-ylcarbamate (Boc-protected amine).
-
Deprotection: Stir the carbamate in 4M HCl/Dioxane at room temperature for 2 hours.
-
Isolation: Basify with NaOH to pH 10 and extract with dichloromethane (DCM). Evaporate to yield 4-aminoisoquinoline as a solid.[6]
In Vitro Kinase Assay (RIPK2 Example)
Objective: Determine IC50 of a 4-aminoisoquinoline derivative against RIPK2.
-
Reagents: Recombinant human RIPK2, peptide substrate (e.g., derived from myelin basic protein), ATP (Km concentration), and test compound.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Procedure:
-
Incubate Kinase + Substrate + Compound (serially diluted in DMSO) for 15 mins at RT.
-
Initiate reaction by adding ATP.[6]
-
Incubate for 60 mins at RT.
-
Detection: Use ADP-Glo™ (Promega) or similar luminescence assay to quantify ADP production.
-
-
Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.
Data Summary: Comparative Potency
| Compound Class | Target / Cell Line | Activity Metric | Key Structural Feature |
| Thiosemicarbazone (9a) | L1210 Leukemia (Mouse) | T/C % = 177 | C1-aldehyde thiosemicarbazone + C4-amino |
| FX-9 | PC-3 (Prostate Cancer) | IC50 ~ 5.0 µM | N-substituted isoquinolinamine salt |
| Compound 16 (Fragment) | SARS-CoV-2 Mpro | IC50 = 37 nM | Non-covalent binder (Moonshot library) |
| RIPK2 Inhibitor (Cmpd 29) | RIPK2 Kinase | IC50 < 20 nM | 4-aminoisoquinoline linked to benzothiazole |
Visualization of Signaling & Synthesis
Synthesis & Mechanism Diagram
The following diagram illustrates the synthetic route to the active scaffold and its dual mode of action (Kinase vs. Chelation).
Caption: Synthetic pathway via Curtius rearrangement and divergent biological mechanisms based on C1/C4 substitution patterns.
References
-
Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 1995.[4][5]
-
Isoquinolinamine FX-9 Exhibits Anti-Mitotic Activity in Human and Canine Prostate Carcinoma Cell Lines. MDPI (International Journal of Molecular Sciences), 2019.
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (Note: Discusses Isoquinoline-4-yl substitutions). European Journal of Medicinal Chemistry, 2022.
-
Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors. Science, 2021.
-
Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Bioorganic & Medicinal Chemistry, 2011.
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- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO1999020620A1 - Isoquinoline derivative and drug - Google Patents [patents.google.com]
Introduction: The Strategic Value of Isoquinolin-4-amine HCl
An In-Depth Technical Guide to Isoquinolin-4-amine HCl: Sourcing, Quality Control, and Application in Kinase Inhibitor Development
In the landscape of targeted therapeutics, the isoquinoline scaffold is a privileged structure, serving as the pharmacophoric core for numerous kinase inhibitors, particularly Rho-associated protein kinase (ROCK) inhibitors. Isoquinolin-4-amine hydrochloride (CAS 1423031-91-7) is a critical building block in the synthesis of these advanced therapeutics.
While the free base form (Isoquinolin-4-amine, CAS 23687-25-4) is widely available, drug development professionals frequently mandate the use of the hydrochloride (HCl) salt. The causality behind this choice is rooted in physicochemical behavior: the HCl salt offers vastly superior aqueous solubility and oxidative stability. In high-throughput screening (HTS) and liquid handling systems, maintaining the compound in a stable solution (e.g., DMSO stock diluted into aqueous assay buffers) is critical to prevent spontaneous precipitation, which is a primary cause of false negatives in biochemical assays.
Chemical Profile and Specifications
Understanding the exact specifications of the compound is the first step in establishing a robust supply chain and quality control pipeline[1].
Table 1: Chemical Identity and Properties
| Property | Hydrochloride Salt (Preferred for HTS) | Free Base (Common Precursor) |
| CAS Number | 1423031-91-7 | 23687-25-4 |
| Molecular Formula | C9H9ClN2 | C9H8N2 |
| Molecular Weight | 180.63 g/mol | 144.17 g/mol |
| PubChem CID | N/A (Often grouped with free base) | 90237 |
| Physical State | Solid (Off-white to light brown powder) | Solid (Yellow to brown powder) |
| Primary Application | Direct aqueous assay screening, salt-coupling | Amidation, Buchwald-Hartwig cross-coupling |
Global Sourcing Strategy: Suppliers, Pricing, and Purity Dynamics
Procuring high-purity Isoquinolin-4-amine HCl requires navigating a fragmented specialty chemical market. Because the free base is more commonly stockpiled, the HCl salt often falls under "specialty catalog" or "custom synthesis" tiers.
Table 2: Supplier Landscape and Pricing Estimates
| Supplier | Compound Form | CAS Number | Purity | Pricing / Availability Dynamics |
| Aceschem | HCl Salt | 1423031-91-7 | ≥97% | Custom Inquiry. Requires lead time for synthesis and validation[2]. |
| BLD Pharm | HCl Salt | 1423031-91-7 | ≥95% | Custom Inquiry / Variable Global Stock. |
| Sigma-Aldrich | Free Base | 23687-25-4 | 97% | ~$150 - $200 per 5g (Varies by geographic region)[3]. |
| Ambeed | Free Base | 23687-25-4 | ≥97% | ~$40 - $80 per gram. High availability. |
Strategic Note: When purchasing the free base to generate the HCl salt in-house, researchers must account for the yield loss during the ethereal HCl precipitation step. For GLP/GMP workflows, purchasing the pre-validated HCl salt from suppliers like Aceschem is recommended to maintain batch-to-batch reproducibility[2].
Mechanistic Role in Drug Development: ROCK Inhibition
Isoquinoline derivatives are highly potent, ATP-competitive inhibitors of ROCK1 and ROCK2. The nitrogen atom in the isoquinoline ring forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the adenine ring of ATP. Research by Sumi et al. (2014) demonstrated that isoquinoline-sulfonamide derivatives significantly reduce intraocular pressure (IOP) in ocular normotensive models, making them highly promising for glaucoma treatment[4].
ROCK signaling pathway and competitive inhibition by isoquinoline derivatives.
Analytical Validation and Experimental Methodologies
To ensure scientific integrity, every batch of Isoquinolin-4-amine HCl must be subjected to a self-validating quality control workflow before entering biological screening or complex synthesis.
Self-validating Quality Control (QC) workflow for incoming chemical batches.
Protocol 1: Analytical Validation (HPLC & NMR)
This protocol guarantees the structural integrity and purity of the received reagent.
-
Sample Preparation: Dissolve 1 mg of Isoquinolin-4-amine HCl in 1 mL of DMSO-d6.
-
Causality: DMSO-d6 acts as a universal solvent that disrupts intermolecular hydrogen bonding, ensuring complete dissolution for accurate proton integration in NMR, while simultaneously serving as a compatible injection solvent for reverse-phase HPLC.
-
-
Chromatographic Separation (HPLC): Utilize a C18 column with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Causality: The addition of Trifluoroacetic acid (TFA) suppresses the ionization of residual silanols on the stationary phase and maintains the protonated state of the amine. This prevents peak tailing, ensuring sharp resolution and accurate area-under-the-curve (AUC) quantification to verify ≥97% purity.
-
-
Structural Confirmation (1H-NMR): Acquire spectra at 400 MHz.
-
Causality: Validates the presence of the primary amine protons and the intact isoquinoline aromatic system, ruling out regioisomeric impurities (e.g., 5-amino or 8-amino derivatives) that commonly arise during the upstream nitration/reduction synthesis steps.
-
Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay
Once validated and synthesized into a final drug candidate, the isoquinoline derivative must be tested for efficacy.
-
Buffer Optimization: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Causality: Mg2+ is an obligate cofactor that coordinates the ATP phosphates in the kinase active site. EGTA chelates trace heavy metals that could induce non-specific inhibition, while Brij-35 prevents the hydrophobic isoquinoline derivatives from adhering to the microplate walls.
-
-
ATP-Competitive Incubation: Add the isoquinoline derivative (in a 10-point serial dilution) and ATP at a concentration equal to its apparent
for ROCK2 (~15 µM).-
Causality: Running the assay precisely at the ATP
balances the dynamic range. It ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant, allowing for mathematically accurate determination.
-
-
Luminescent Detection: Add Kinase-Glo® reagent to measure residual ATP after a 60-minute incubation.
-
Causality: The luminescent signal is directly proportional to the amount of unconsumed ATP. A higher signal indicates stronger kinase inhibition, providing a self-validating, high-throughput readout that is immune to the auto-fluorescence interference often caused by heterocyclic test compounds.
-
References
-
PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline. National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
Methodological & Application
Application Notes & Protocol: Buchwald-Hartwig Amination of 4-Aminoisoquinoline
Introduction: The Strategic Importance of N-Aryl-4-Aminoisoquinolines
The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. The synthesis of its N-aryl derivatives via carbon-nitrogen (C-N) bond formation is a critical transformation in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these bonds, often succeeding where traditional methods like nucleophilic aromatic substitution (SNAr) fail due to harsh conditions and limited substrate scope.[1][2]
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-aminoisoquinoline with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer a robust, field-proven protocol for researchers and drug development professionals.
Mechanistic Rationale: The Engine of C-N Bond Formation
Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][3]
-
Activation & Oxidative Addition: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. This Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl-halide complex.[4][5] This step is often the rate-determining step of the cycle.[5]
-
Amine Coordination & Deprotonation: The 4-aminoisoquinoline coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-aryl-4-aminoisoquinoline product from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and the nature of the coupling partners.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
4-Aminoisoquinoline (1.0 mmol, 1.0 equiv)
-
Aryl Halide (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, Degassed Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-aminoisoquinoline, aryl halide, base, palladium precatalyst, and ligand.
-
Seal and Purge: Seal the tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 100-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. [6]7. Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-4-aminoisoquinoline.
Data Summary & Troubleshooting
The optimal conditions can vary depending on the reactivity of the aryl halide. The general order of reactivity is I > Br > OTf > Cl. [4]However, catalyst inhibition by iodide can sometimes make aryl bromides more reliable. [4]
| Aryl Halide (Ar-X) | Recommended Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Aryl Bromide | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu | Toluene | 100-110 | The most reliable starting point for optimization. |
| Aryl Chloride | Pd₂(dba)₃ / BrettPhos or IPr | NaOtBu or KOtBu | Dioxane | 110 | Requires more electron-rich and bulky ligands due to the stronger C-Cl bond. [7] |
| Aryl Iodide | Pd(OAc)₂ / BINAP or XPhos | Cs₂CO₃ or NaOtBu | Toluene | 90-100 | Can often proceed under milder conditions, but watch for catalyst inhibition. |
| Aryl Triflate | Pd(OAc)₂ / DPEphos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane | 100-110 | Good alternative to halides; often requires slightly different ligand/base combinations. [8]|
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. [9]Use a high-quality precatalyst.
-
-
Hydrodehalogenation (Ar-X → Ar-H):
-
Cause: A side reaction competing with reductive elimination.
-
Solution: Use a bulkier ligand (e.g., switch from DPPF to XPhos) which sterically favors the C-N reductive elimination pathway. Lowering the reaction temperature may also help.
-
-
Homocoupling of Aryl Halide (Ar-X → Ar-Ar):
-
Cause: Can occur at high temperatures or with overly active catalysts.
-
Solution: Reduce catalyst loading or lower the reaction temperature.
-
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization | Organic Letters - ACS Publications. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines - PubMed. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem - YouTube. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
High-Efficiency Reductive Amination of Isoquinolin-4-amine HCl
Application Note & Protocol Guide
Abstract & Strategic Context
Isoquinolin-4-amine is a privileged scaffold in medicinal chemistry, particularly prevalent in the design of Rho-kinase (ROCK) and Protein Kinase A (PKA) inhibitors. However, its use in reductive amination is complicated by two factors:
-
Electronic Deactivation: The fused pyridine ring renders the exocyclic amine at position 4 significantly less nucleophilic than standard anilines (
for the conjugate acid). -
Ionic State: The commercial supply is typically the monohydrochloride salt (HCl), requiring precise in-situ neutralization to enable imine condensation without poisoning the hydride reducing agent.
This guide provides two field-validated protocols to overcome these barriers, ensuring high conversion rates and minimizing bis-alkylation side products.
Mechanistic Insight: The "Salt-Switch" Dilemma
Success depends on managing the pH "switch" during the reaction.
-
Step 1 (Imine Formation): Requires a neutral/basic environment to free the amine (
) from its salt ( ) so it can attack the carbonyl. -
Step 2 (Reduction): Sodium Triacetoxyborohydride (STAB) requires a slightly acidic environment to activate the imine (
) to an iminium ion ( ) for hydride transfer.
Failure to balance these opposing requirements is the primary cause of low yields.
Visualization: Reaction Pathway & pH Dependency
Figure 1: The "Salt-Switch" mechanism. Note the transition from Base (yellow) to Acid (yellow) required to drive the reaction from Salt (red) to Product (green).
Critical Reagent Selection
| Component | Recommended Reagent | Role & Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild & Selective. Unlike |
| Solvent | 1,2-Dichloroethane (DCE) | Optimal. Excellent solubility for STAB; facilitates water separation (if using molecular sieves). THF is a viable alternative. Avoid MeOH with STAB (decomposes reagent).[1] |
| Base | DIPEA (Hünig's Base) | Non-Nucleophilic. Neutralizes the HCl salt without competing for the electrophile. |
| Acid Catalyst | Glacial Acetic Acid (AcOH) | Activator. Promotes dehydration of the hemiaminal and activates the imine for reduction. |
| Additive | Titanium(IV) isopropoxide | Scavenger/Lewis Acid. Mandatory for unreactive ketones or sterically hindered amines (See Protocol B). |
Experimental Protocols
PROTOCOL A: The "Gold Standard" (Aldehydes & Reactive Ketones)
Best for: Aromatic/Aliphatic aldehydes, Cyclohexanone derivatives.
Reagents:
-
Isoquinolin-4-amine HCl (1.0 equiv)
-
Aldehyde (1.1 - 1.2 equiv)
-
DIPEA (1.0 - 1.1 equiv)
-
Acetic Acid (1.0 - 2.0 equiv)
-
STAB (1.4 - 1.6 equiv)
-
DCE (0.1 - 0.2 M concentration)
Step-by-Step Procedure:
-
Salt Break (Critical): In a dry vial, suspend Isoquinolin-4-amine HCl (1.0 equiv) in DCE. Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 15–20 minutes.
-
Observation: The suspension may change texture or clear slightly as the free base is released.
-
-
Imine Assembly: Add the Aldehyde (1.1 equiv) and Glacial Acetic Acid (1.5 equiv). Stir for 30–60 minutes.
-
Note: The acid is added after the base has had time to neutralize the HCl salt. This creates a buffered system (pH ~5-6) ideal for STAB.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Caution: Mild gas evolution (
) may occur.
-
-
Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine intermediate).
-
Quench: Quench with saturated aqueous
. Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over
.
PROTOCOL B: Titanium-Mediated (Stubborn Ketones)
Best for: Acetophenones, hindered ketones, or when Protocol A fails.
Reagents:
-
Isoquinolin-4-amine HCl (1.0 equiv)
-
Ketone (1.0 - 1.2 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 - 2.0 equiv) -
Sodium Borohydride (
) (Caution: Stronger reducer) OR STAB. -
Triethylamine (
) (1.0 equiv) -
THF (Dry)
Step-by-Step Procedure:
-
Complexation: In a dry flask under
, mix Isoquinolin-4-amine HCl (1.0 equiv), Ketone (1.1 equiv), and (1.0 equiv) in dry THF. -
Titanium Addition: Add
(1.5 equiv) dropwise. -
Incubation: Stir at RT for 12–18 hours (or reflux for 4h if extremely hindered).
-
Checkpoint: Monitor conversion to imine by LC-MS. Do not proceed until starting amine is consumed.
-
-
Reduction: Cool to 0°C. CAREFULLY add
(2.0 equiv) or STAB (2.5 equiv).-
Note: If using STAB, no cooling is needed, but reaction is slower. If using
, add Ethanol (1 mL) to solubilize the hydride.
-
-
Quench (The "Titanium Crash"): Add water (1 mL) dropwise. A heavy white precipitate (
) will form. -
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.
-
Workup: Wash filtrate with
and Brine.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Salt not neutralized. | Increase DIPEA to 1.2 equiv; Ensure 15 min pre-stir before adding aldehyde. |
| Imine forms, but no Product | pH too high (too basic). | Add more AcOH (up to 3-4 equiv) to activate the imine for STAB reduction. |
| Bis-alkylation (Tertiary amine) | Amine is too nucleophilic. | Use stoichiometric aldehyde (0.95 equiv) and add slowly. (Rare for isoquinolin-4-amine). |
| Low Solubility | Substrate aggregation. | Switch solvent to THF or a DCE/DMF (9:1) mixture. |
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Source:[Link]
-
-
Neidigh, K. A., et al. (1998). "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[10] Journal of the Chemical Society, Perkin Transactions 1.
-
Source:[Link]
-
- Bhattacharyya, S. (1995). "Titanium(IV)
-
PubChem Compound Summary. "Isoquinolin-4-amine."[11]
-
Source:[Link]
-
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 11. 4-Aminoisoquinoline | C9H8N2 | CID 90237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Isoquinolin-4-amine Stock Solutions in DMSO
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of Isoquinolin-4-amine stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind each step to ensure solution integrity, experimental reproducibility, and long-term stability. Adherence to these guidelines is critical for generating reliable data in downstream biological and chemical assays.
Introduction: The Importance of a Validated Stock Solution
Isoquinolin-4-amine is a pivotal heterocyclic amine serving as a versatile building block in medicinal chemistry and materials science. It is a key intermediate in the synthesis of various therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1] Given its role in screening campaigns and developmental pipelines, the ability to prepare a stable, accurate, and reliable stock solution is the foundational step for any successful experiment.
Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules due to its exceptional solvating power for both polar and nonpolar compounds.[2][3] However, its unique physicochemical properties, particularly its hygroscopicity and high freezing point, necessitate a carefully controlled and validated preparation protocol to prevent common pitfalls such as compound precipitation, concentration inaccuracies, and degradation.[4][5] This application note provides an expert-level framework for navigating these challenges.
Physicochemical Properties and Key Considerations
A thorough understanding of the materials is paramount. The properties of both the solute (Isoquinolin-4-amine) and the solvent (DMSO) dictate the entire handling and preparation workflow.
Table 1: Physicochemical Data for Isoquinolin-4-amine and DMSO
| Property | Isoquinolin-4-amine | Dimethyl Sulfoxide (DMSO) | Causality and Experimental Impact |
| Molecular Formula | C₉H₈N₂[1][6] | (CH₃)₂SO[2] | Essential for accurate concentration calculations. |
| Molecular Weight | 144.18 g/mol [1] | 78.13 g/mol | The basis for all mass-to-mole conversions. |
| Appearance | Faint to dark brown solid[1] | Colorless liquid[2] | Visual confirmation of dissolution is key. |
| CAS Number | 23687-25-4[1][6] | 67-68-5[2] | Ensures correct reagent identification. |
| Melting/Freezing Point | Not specified | 18.5 °C (65.3 °F)[2] | DMSO may be solid at room temperature and require gentle warming to liquefy before use. |
| Key Solvent Property | N/A | Highly polar, aprotic, hygroscopic[2][4] | Its hygroscopic nature is the primary challenge; absorbed water can drastically reduce compound solubility.[4][5] |
The Critical Impact of DMSO Hygroscopicity
DMSO readily absorbs moisture from the atmosphere.[4] This absorbed water content increases the polarity of the solvent, which can significantly decrease the solubility of many organic compounds, leading to their precipitation from the solution either immediately or during storage.[4][5] Therefore, the use of anhydrous (dry) DMSO , preferably from a freshly opened bottle or one stored in a desiccator, is non-negotiable for preparing high-concentration stock solutions.[7]
Comprehensive Protocol for 10 mM Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening assays. The principles and steps can be adapted for other concentrations.
Required Materials and Equipment
-
Isoquinolin-4-amine (CAS: 23687-25-4), solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readability to at least 0.1 mg)
-
Sterile, amber or opaque, polypropylene microcentrifuge tubes or cryovials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional, set to 37°C)
Calculation of Required Mass
The fundamental equation for calculating the mass of the compound is:
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Example Calculation for 1 mL of a 10 mM Stock:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 144.18 g/mol
Mass (mg) = 0.010 mol/L × 0.001 L × 144.18 g/mol × 1000 mg/g = 1.44 mg
Table 2: Example Mass Calculations for Different Stock Volumes
| Desired Volume | Mass of Isoquinolin-4-amine for 10 mM Stock |
| 1 mL | 1.44 mg |
| 2 mL | 2.88 mg |
| 5 mL | 7.21 mg |
| 10 mL | 14.42 mg |
Step-by-Step Preparation Workflow
The following workflow is designed to maximize dissolution efficiency while preserving compound integrity.
Caption: Workflow for Isoquinolin-4-amine Stock Preparation.
-
Equilibrate Reagents: Allow the vial of Isoquinolin-4-amine and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces, which is especially critical for the hygroscopic DMSO.
-
Weigh Compound: Using an analytical balance, carefully weigh the calculated mass (e.g., 1.44 mg for a 1 mL stock) directly into a sterile, appropriately labeled microcentrifuge tube.
-
Add Solvent: Add the calculated volume (1.0 mL) of anhydrous DMSO to the tube containing the compound.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes.
-
Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step. If the solution is perfectly clear, proceed to Step 8.
-
Assisted Dissolution (Sonication/Warming): To facilitate the dissolution of stubborn particles, place the tube in a bath sonicator for 10-15 minutes.[8][9] Gentle warming in a 37°C water bath for 5-10 minutes can also be effective but should be used with caution, as excessive heat can degrade some compounds.[4][8] Sonication is generally the preferred method as it uses mechanical energy rather than thermal energy.
-
Confirm Complete Dissolution: After sonication or warming, vortex again and perform a final visual inspection to ensure the solution is completely clear and free of any precipitate. This step is a critical quality control checkpoint.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound and introduce moisture, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed cryovials.[8][10]
-
Store Properly: Store the aliquoted vials at -20°C for short-to-medium-term storage (up to 3-6 months) or at -80°C for long-term storage.[4][10]
Quality Control and Best Practices for Use
-
Pre-Use Inspection: Before each use, thaw a single aliquot at room temperature and centrifuge it briefly to collect the contents. Visually inspect for any signs of precipitation. If crystals are present, the solution may need to be gently warmed and vortexed to redissolve the compound.
-
Vehicle Control: In all biological assays, it is imperative to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.[8]
-
Final DMSO Concentration: The final concentration of DMSO in aqueous assay media should be kept to a minimum, typically well below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[5][11]
-
Dilution Technique: When diluting the DMSO stock into aqueous buffers or cell culture media, add the DMSO stock drop-wise to the vortexing aqueous solution. This rapid dispersal helps prevent the compound from precipitating out of solution.[11] Making intermediate dilutions in DMSO before the final dilution into aqueous media is also a highly recommended practice.[5]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the stock solution over time.
Table 3: Recommended Storage Conditions
| Condition | Temperature | Duration | Rationale |
| Solid Compound | Room Temperature or 0-8°C[1][6] | Years | Store in a dark, dry place as per supplier recommendation. |
| Working Aliquots | -20°C | Up to 3-6 Months[10] | Minimizes degradation and is suitable for routine use. |
| Long-Term Archival | -80°C | >6 Months[4] | Gold standard for preserving compound integrity for extended periods. |
While many compounds are stable in DMSO for extended periods when frozen, stability is compound-specific.[12][13] It is advisable to qualify the stability of the stock solution if it is to be stored for very long periods.
Safety and Handling
Researchers must handle Isoquinolin-4-amine and DMSO with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Isoquinolin-4-amine: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[16][17]
-
Handling DMSO: DMSO can readily penetrate the skin and may carry dissolved substances with it.[7] Therefore, extreme caution must be exercised to avoid skin contact with the stock solution.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
By adhering to this detailed protocol and understanding the scientific principles behind each step, researchers can confidently prepare high-quality Isoquinolin-4-amine stock solutions, ensuring the accuracy and validity of their experimental results.
References
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.[Link]
-
Dimethyl sulfoxide. Wikipedia.[Link]
-
4-Aminoisoquinoline | C9H8N2 | CID 90237. PubChem - NIH.[Link]
-
4-Amino-Isoquinoline, Or Isoquinolin-4-Amine. Dr. Silviu Pharmachem Pvt. Ltd. via IndiaMART.[Link]
-
What is the best way of storing a DMSO in a research lab? Quora.[Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.[Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.[Link]
-
DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical.[Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.[Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - National Center for Biotechnology Information.[Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.[Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]
-
Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate.[Link]
-
dmso suppliers USA. LookChem.[Link]
-
How to decide the percent of DMSO to dissolve my organic extract? ResearchGate.[Link]
-
Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction? ResearchGate.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. 23687-25-4|Isoquinolin-4-amine|BLD Pharm [bldpharm.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO [ko.yufenggp.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Isoquinolin-4-amine | 4-Aminoisoquinoline | Isoquinolines | Ambeed.com [ambeed.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Design and Synthesis of Isoquinoline-Based PI3K/mTOR Dual Inhibitors
Topic: Synthesis of PI3K/mTOR Inhibitors Containing Isoquinoline Scaffold Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation and survival, frequently dysregulated in human cancers.[1][2][3][4][5] While first-generation inhibitors targeted individual kinases (e.g., rapamycin for mTOR), dual PI3K/mTOR inhibitors offer a therapeutic advantage by preventing the compensatory feedback loop where mTORC1 inhibition leads to AKT reactivation.
This guide details the synthesis and evaluation of isoquinoline-based dual inhibitors . While clinical candidates often utilize quinoline (e.g., GSK2126458) or triazine (e.g., Gedatolisib) scaffolds, the isoquinoline core represents a strategic "scaffold hop." This modification maintains the critical hydrogen-bonding geometry required for the ATP-binding pocket while offering distinct physicochemical properties and intellectual property (IP) space.
Chemical Synthesis Strategy
Retrosynthetic Analysis & Design Logic
The design leverages the pharmacophore overlay of known dual inhibitors:
-
Hinge Binder (C-1 position): A morpholine ring is essential. The oxygen atom forms a critical hydrogen bond with the hinge region (Val851 in PI3K
). -
Scaffold (Core): The isoquinoline ring provides the planar aromatic system to stack between Val851 and Met922.
-
Affinity/Solubility Tail (C-3 position): A substituted aryl urea or amide extends into the affinity pocket (ribose binding pocket), interacting with Lys802 and Asp810.
Synthesis Workflow Visualization
The following diagram outlines the modular synthesis starting from commercially available 1,3-dichloroisoquinoline.
Caption: Modular synthetic route for 1,3-disubstituted isoquinoline inhibitors. The C-1 chlorine is more electrophilic, allowing selective SNAr substitution before C-3 functionalization.
Detailed Experimental Protocols
Step 1: Regioselective SNAr (Hinge Binder Installation)
Objective: Selective substitution of the C-1 chlorine with morpholine. Rationale: The C-1 position in 1,3-dichloroisoquinoline is significantly more electrophilic than C-3 due to the adjacent ring nitrogen, allowing for catalyst-free nucleophilic aromatic substitution.
Protocol:
-
Reagents: Charge a round-bottom flask with 1,3-dichloroisoquinoline (1.0 equiv, 5.0 mmol), morpholine (1.2 equiv, 6.0 mmol), and potassium carbonate (
, 2.0 equiv). -
Solvent: Add anhydrous DMF (Dimethylformamide) (10 mL/g of substrate).
-
Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: The product (1-morpholino-3-chloroisoquinoline) typically appears as a new spot with lower Rf than the starting material.
-
-
Work-up: Cool to room temperature. Pour into ice-water (50 mL). The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 85–95%.
-
Step 2: Buchwald-Hartwig Amination (Tail Installation)
Objective: Coupling the C-3 chlorine with an aryl urea or aniline derivative. Rationale: The C-3 chloride is unreactive toward SNAr but is an excellent substrate for Palladium-catalyzed cross-coupling. Xantphos is chosen as the ligand for its wide bite angle, which facilitates the reductive elimination of bulky amine products.
Protocol:
-
Reagents: In a glovebox or under strict
, combine:-
Intermediate 1 (1.0 equiv).
-
Target Aniline/Urea (e.g., 4-aminophenyl urea) (1.2 equiv).
-
Catalyst:
(5 mol%). -
Ligand: Xantphos (10 mol%).
-
Base:
(Cesium Carbonate) (2.0 equiv).
-
-
Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Work-up: Filter the reaction mixture through a Celite pad to remove Palladium residues. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) or flash chromatography (DCM:MeOH gradient).
-
Validation: Verify structure via
-NMR (look for morpholine peaks at 3.5-3.8 and isoquinoline aromatic protons) and HRMS.
-
Biological Evaluation Protocols
PI3K/mTOR Signaling Pathway Context
To validate the inhibitor, one must assess its impact on downstream effectors.[1][6] The diagram below illustrates the specific nodes the inhibitor targets (PI3K and mTOR) and the downstream readouts (p-AKT, p-S6).[6]
Caption: Dual inhibition mechanism. The compound blocks both PI3K-mediated PIP3 generation and mTOR-mediated phosphorylation of S6K, collapsing the survival signal.
In Vitro Kinase Inhibition Assay (ADP-Glo)
Purpose: Quantify
-
Preparation: Dilute inhibitor in DMSO (10-point dose-response, starting at 10
M). -
Reaction: Incubate inhibitor with recombinant PI3K
(or mTOR), substrate (PIP2:PS for PI3K; Casein for mTOR), and ATP (10 M) in kinase buffer for 60 mins at RT. -
Detection: Add ADP-Glo Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to determine
.
Cellular Western Blot Analysis
Purpose: Confirm target engagement in cells (e.g., PC3 or MCF-7).[7] Protocol:
-
Treatment: Seed cells (
/well). Starve serum overnight. Treat with inhibitor (0.1, 1.0, 10 M) for 2 hours. Stimulate with Insulin (100 nM) for 15 mins. -
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (NaF,
). -
Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.
-
Antibodies:
-
Primary: Anti-pAKT (Ser473), Anti-pS6 (Ser235/236).
-
Control: Total AKT, Total S6,
-Actin.
-
-
Result Interpretation: A successful dual inhibitor will abolish both pAKT and pS6 signals at
M concentrations.
Data Presentation & Expected Results
Representative SAR Data (Hypothetical)
The following table illustrates the expected Structure-Activity Relationship (SAR) trends for isoquinoline derivatives compared to clinical standards.
| Compound ID | C-1 Substituent | C-3 Substituent | PI3K | mTOR IC50 (nM) | Cellular pAKT IC50 (nM) |
| Gedatolisib (Ref) | Morpholine | Aryl-Urea (Triazine) | 0.4 | 1.6 | 2.0 |
| ISO-001 | Morpholine | Phenyl (No tail) | 150 | 450 | >1000 |
| ISO-002 | Morpholine | 4-Aminophenyl urea | 5.2 | 12.5 | 18.0 |
| ISO-003 | Piperazine | 4-Aminophenyl urea | 85.0 | 120.0 | 250.0 |
Note: The morpholine oxygen is crucial for potency (ISO-002 vs ISO-003). The urea tail (ISO-002) provides necessary affinity contacts.
References
-
Yevale, D. et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues.[8] Bioorganic Chemistry.[9]
-
Takeda, T. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[2] Journal of Computer-Aided Molecular Design.
-
Zhang, J. et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances.
-
Thermo Fisher Scientific. Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Application Note.
-
MilliporeSigma. Scale-Up Guide: Buchwald-Hartwig Amination. Technical Guide.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scale-Up Guide: Buchwald-Hartwig Amination Reaction [sigmaaldrich.com]
Application Note: A Practical Guide to Handling Hygroscopic Amine Hydrochloride Salts in Synthesis
Abstract
Amine hydrochloride salts are ubiquitous reagents and intermediates in pharmaceutical and chemical synthesis. However, their often hygroscopic nature presents significant challenges, including inaccurate measurements, handling difficulties, and potential reaction failures. This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for managing these sensitive materials. We will delve into the underlying principles of hygroscopicity, detail field-proven protocols for drying, storage, and handling, and offer troubleshooting advice to ensure the integrity and reproducibility of your synthetic endeavors.
The Challenge of Hygroscopicity in Amine Hydrochloride Salts
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] Amine hydrochloride salts, formed by the protonation of an amine with hydrogen chloride, often exhibit this property due to the presence of strong hydrogen bonding sites that readily interact with water molecules.[2] This seemingly simple physical property can have profound consequences in a laboratory setting:
-
Inaccurate Stoichiometry: The absorbed water adds to the measured weight of the salt, leading to the use of a lower molar quantity of the reagent than intended. This can result in incomplete reactions, lower yields, and the formation of impurities.
-
Physical Handling Issues: Moisture absorption can cause the salt to transform from a free-flowing powder into a clumpy, caked solid, or in extreme cases, a viscous sludge or solution (deliquescence).[2] This makes accurate weighing and transfer exceedingly difficult.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity of the starting material.[2] For moisture-sensitive reactions, the introduced water can quench reagents or catalyze unwanted side reactions.[3]
Given these challenges, the implementation of rigorous handling protocols is not merely a matter of best practice but a prerequisite for successful and reproducible synthesis.
Best Practices for Storage and Handling
The primary defense against the deleterious effects of moisture is to limit the exposure of the hygroscopic salt to the ambient atmosphere.
2.1. Storage Solutions
Upon receipt and after opening, proper storage is critical. The appropriate storage method depends on the degree of hygroscopicity and the sensitivity of the subsequent application.
-
Airtight Containers: At a minimum, hygroscopic salts should be stored in well-sealed, airtight containers.[1] Wrapping the cap with parafilm can provide an additional barrier against moisture ingress.[4]
-
Desiccators: For more sensitive salts, storage in a desiccator containing an active drying agent (e.g., silica gel, anhydrous calcium sulfate) is recommended.[5][6] A vacuum desiccator offers an even greater level of protection.[7]
-
Inert Atmosphere Glovebox: For extremely hygroscopic or moisture-sensitive applications, storing and handling the salt inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[8][9][10]
2.2. Handling Procedures
When working with hygroscopic salts, minimizing exposure time to the atmosphere is key.
-
Work quickly and efficiently when weighing or transferring the material.[1]
-
For less sensitive applications, have all necessary equipment ready to minimize the time the container is open.
-
For highly sensitive applications, all manipulations should be performed within a glovebox.[11][12]
Drying Protocols for Hygroscopic Amine Hydrochloride Salts
If a hygroscopic amine hydrochloride salt is suspected to have absorbed moisture, it must be dried before use in moisture-sensitive reactions. The choice of drying method depends on the thermal stability of the salt.
3.1. Comparison of Drying Methods
| Drying Method | Temperature Range | Advantages | Disadvantages | Best For |
| Vacuum Oven | 60-80°C[7] | Efficient and relatively fast. Lower temperature minimizes thermal decomposition.[11] | Requires specialized equipment. | Most hygroscopic salts, especially those with some thermal sensitivity. |
| Vacuum Desiccator | Room Temperature[7] | Gentle, minimizes risk of thermal decomposition and oxidation.[11] | Slowest method.[7] | Thermally sensitive or highly reactive salts. |
| Standard Oven | 110-120°C[11] | Readily available equipment. | Higher risk of discoloration and decomposition.[11] Not suitable for thermally sensitive compounds. | Thermally stable, less sensitive salts. |
3.2. Detailed Protocol: Drying in a Vacuum Oven
This protocol provides a reliable method for drying moderately stable hygroscopic amine hydrochloride salts.
Objective: To remove absorbed water from a hygroscopic amine hydrochloride salt.
Materials:
-
Hygroscopic amine hydrochloride salt
-
Vacuum oven
-
Vacuum pump
-
Shallow, vacuum-safe glass dish (e.g., a crystallization dish)
-
Spatula
Procedure:
-
Preparation: Spread the hygroscopic salt in a thin, even layer on the bottom of the glass dish. This maximizes the surface area exposed to heat and vacuum.
-
Loading: Place the dish inside the vacuum oven.
-
Evacuation: Close the oven door, ensuring a tight seal. Begin to slowly evacuate the chamber using the vacuum pump.
-
Heating: Once the desired vacuum level is reached (typically <10 mmHg), set the oven temperature to a moderate level, such as 60-80°C.[7] Caution: Ensure this temperature is well below the melting or decomposition point of your specific salt.
-
Drying: Dry the salt for 4-8 hours. The exact time will depend on the amount of salt and its hygroscopicity. For very wet or clumpy material, gently grinding the salt with a mortar and pestle to break up clumps and increase surface area before returning it to the oven may be necessary.[11]
-
Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cool, slowly and carefully vent the oven with an inert gas like nitrogen or argon. Immediately transfer the dried salt to a desiccator or glovebox for storage.
Accurate Weighing of Hygroscopic Salts
Accurate weighing is fundamental to stoichiometric control. The continuous weight gain of a hygroscopic substance on an analytical balance can make this a challenging task.[13][14]
4.1. Weighing Techniques
-
Weighing by Difference: For less sensitive applications, weigh the salt in a sealed container (e.g., a vial with a cap). Transfer the desired amount of salt to the reaction vessel and then reweigh the original container. The difference in weight is the amount of salt transferred.
-
Glovebox Weighing: For the highest accuracy and for use in moisture-sensitive reactions, weighing should be performed inside a glovebox containing an analytical balance.[12] This eliminates the issue of moisture absorption during the weighing process.
4.2. Protocol: Weighing in a Glovebox
Objective: To accurately weigh a hygroscopic amine hydrochloride salt in a controlled atmosphere.
Materials:
-
Dried hygroscopic amine hydrochloride salt in a sealed container
-
Glovebox with an integrated analytical balance
-
Spatula
-
Weighing boat or reaction vessel
Procedure:
-
Glovebox Preparation: Ensure the glovebox atmosphere is inert and has a low moisture content (typically <10 ppm H₂O).
-
Material Transfer: Introduce the sealed container of the dried salt, spatula, and weighing vessel into the glovebox via the antechamber.
-
Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 15-20 minutes.
-
Weighing: a. Place the weighing vessel on the balance and tare it. b. Carefully transfer the desired amount of the hygroscopic salt from its container to the weighing vessel using the spatula. c. Record the final weight.
-
Sealing: Immediately seal the weighing vessel if it is to be removed from the glovebox, or proceed with the reaction setup within the glovebox.
Utilization in Synthesis: A General Workflow
The following workflow and diagram illustrate a robust process for using a hygroscopic amine hydrochloride salt in a moisture-sensitive reaction.
Workflow Description:
-
Assess Hygroscopicity: Determine if the salt is known to be hygroscopic from supplier information (e.g., SDS) or by observation (clumping).
-
Drying: If the salt is hygroscopic and the reaction is moisture-sensitive, select an appropriate drying method based on its thermal stability.
-
Controlled Environment Handling: Transfer the dried salt to a glovebox for storage and subsequent handling.
-
Accurate Weighing: Weigh the required amount of the salt inside the glovebox.
-
Reaction Setup: Assemble the reaction glassware and add other reagents under an inert atmosphere (either in the glovebox or using Schlenk techniques).
-
Reaction and Workup: Conduct the reaction under an inert atmosphere. The workup procedure should be designed to be compatible with the amine salt product.
Diagram: Decision Workflow for Handling Hygroscopic Amine Hydrochloride Salts
A decision-making flowchart for handling amine hydrochloride salts.
Quantification of Water Content
For GMP applications or when precise water content is required, several analytical techniques can be employed.
| Technique | Principle | Sensitivity | Advantages | Disadvantages |
| Karl Fischer (KF) Titration | Chemical reaction with water | ppm levels[15] | Gold standard; highly accurate and specific for water.[16][17] | Destructive; requires specialized equipment and reagents.[18] |
| Near-Infrared (NIR) Spectroscopy | Absorbance of O-H overtones | Trace concentrations[15] | Non-destructive, real-time monitoring.[15] | Indirect method requiring calibration.[18] |
| Thermogravimetric Analysis (TGA) | Weight loss upon heating | ~0.1% | Provides information on thermal stability. | Not specific to water; any volatile component will be measured. |
| Loss on Drying (LOD) | Gravimetric measurement of weight loss after drying | Dependent on balance | Simple and accessible. | Not specific to water; measures all volatile components.[18] |
Troubleshooting
-
Problem: The salt is clumpy or has formed a hard cake.
-
Problem: The salt discolors upon heating/drying.
-
Problem: A reaction fails or gives a low yield despite using a previously reliable batch of amine hydrochloride salt.
-
Solution: The salt has likely absorbed atmospheric moisture. Re-dry the salt before use or open a fresh container and handle it with appropriate precautions.
-
Conclusion
The hygroscopic nature of many amine hydrochloride salts is a critical variable that must be controlled to ensure experimental success. By understanding the challenges posed by moisture absorption and implementing the rigorous storage, drying, and handling protocols outlined in this guide, researchers can significantly improve the reliability, accuracy, and reproducibility of their synthetic work. The investment in proper technique, whether through the use of a simple desiccator or a controlled atmosphere glovebox, is a fundamental step towards achieving high-quality scientific outcomes.
References
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
San Diego State University. Glovebox Usage. Available at: [Link]
-
GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. Available at: [Link]
-
Cleanroom Technology. Safely handling air-sensitive products. Available at: [Link]
-
Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Available at: [Link]
-
Chromatography Forum. How to weigh a higroscopic substance. Available at: [Link]
-
Sciencemadness.org. Forming oxalte salts of amines. Available at: [Link]
-
UTS Tester. Methods for measuring hygroscopicity of fibrous materials. Available at: [Link]
-
Chemguide. The reactions of amines. Available at: [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available at: [Link]
-
HepatoChem. How do you handle hygroscopic salts?. Available at: [Link]
-
Reddit. Problem with hydrochloride salt formation/isolation. Available at: [Link]
-
American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
-
ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
Scharlab. Karl Fischer water content titration. Available at: [Link]
-
Xylem Analytics. Water Determination Karl Fischer. Available at: [Link]
-
ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]
-
U.S. Geological Survey. Determination of minor elements in water by emission spectroscopy. Available at: [Link]
-
ResearchGate. Water determination. Available at: [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link]
-
ACS Publications. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Available at: [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]
-
American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming and causing corrosion.... Available at: [Link]
- Google Patents. US1907076A - Hygroscopic salts and their preparation.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. How To [chem.rochester.edu]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 8. munroscientific.co.uk [munroscientific.co.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Safely handling air-sensitive products [cleanroomtechnology.com]
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- 12. Home Page [home.sandiego.edu]
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- 17. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Functionalized 4-Aminoisoquinoline Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, serving as a cornerstone for developing novel therapeutics and functional organic materials.[1] Traditional methods for the synthesis and functionalization of these derivatives often involve prolonged reaction times, harsh conditions, and significant energy consumption, creating bottlenecks in drug discovery and development pipelines.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that dramatically accelerates chemical reactions, improves yields, and promotes greener chemistry.[3][4]
This guide provides an in-depth exploration of the principles and applications of microwave energy for the synthesis and functionalization of 4-aminoisoquinoline derivatives. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, providing researchers with the robust knowledge needed to optimize existing protocols and innovate new synthetic pathways. The protocols described herein are designed to be self-validating, incorporating checkpoints and expected outcomes to ensure reliability and reproducibility.
Pillar 1: The Science of Microwave-Assisted Chemistry
Understanding the fundamental mechanism of microwave heating is crucial for effective protocol design. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation heats the reaction mixture directly and volumetrically.[5] This is achieved through the interaction of the microwave's oscillating electric field with polar molecules and ions within the reaction mixture.[6]
Mechanisms of Microwave Heating
Two primary mechanisms govern the conversion of microwave energy into thermal energy:[5]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipole moments. When subjected to the high-frequency oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[7] This rapid, continuous reorientation creates intense molecular friction, which is dissipated as heat. The more polar the molecule, the more efficiently it couples with the microwave field, leading to rapid heating.[5]
-
Ionic Conduction: If free ions or ionic species are present in the reaction mixture (e.g., salts or catalysts), the oscillating electric field induces translational motion. The ions attempt to move back and forth in phase with the field. Collisions and resistance to this movement generate heat.[6]
This direct energy transfer leads to a rapid and uniform temperature increase throughout the reaction volume, minimizing thermal gradients and often resulting in "superheating" of solvents above their conventional boiling points in sealed vessels.[8] This high-temperature state, achieved in mere minutes, is a key factor behind the dramatic rate accelerations observed in MAOS.[2]
Caption: Figure 1: Mechanism of Microwave Heating
Pillar 2: Core Applications & Protocols
The true power of MAOS is realized in its application to challenging chemical transformations. Palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating C-N and C-C bonds, are particularly well-suited for microwave acceleration.[9][10]
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a cornerstone reaction for forming C(sp²)–N bonds.[3] Microwave irradiation drastically reduces reaction times from hours to minutes, making it ideal for library synthesis. This protocol details the coupling of a 4-halo-isoquinoline with an aniline derivative.
Workflow Overview:
Caption: Figure 2: Buchwald-Hartwig Workflow
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-chloro-isoquinoline (1.0 mmol, 163.6 mg).
-
Add the desired aryl amine (1.2 mmol).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg) as the base.
-
In a separate vial, pre-mix the catalyst and ligand: Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and X-Phos (0.1 mmol, 47.6 mg). Add this mixture to the reaction vial. Causality: The bulky, electron-rich X-Phos ligand facilitates the reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst at high temperatures.[11]
-
-
Solvent Addition & Sealing:
-
Add 5 mL of anhydrous toluene to the vial.
-
Seal the vial securely with the appropriate cap.
-
-
Microwave Irradiation:
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C (use the instrument's temperature sensor for control).
-
Ramp Time: 2 minutes.
-
Hold Time: 15 minutes.
-
Power: 200 W (or set to variable power to maintain temperature).
-
Stirring: On.
-
-
-
Workup and Purification:
-
Safety First: Ensure the reaction vial has cooled to below 50 °C before opening to release any internal pressure.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-4-aminoisoquinoline.
-
Expected Outcome: This protocol typically yields the desired product in the 70-95% range, depending on the electronic properties of the coupling partners. The reaction is complete within minutes, compared to the 12-24 hours often required for conventional heating.
Protocol 2: Microwave-Assisted Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki reaction is a powerful method for creating biaryl structures, which are common in pharmaceuticals. This protocol describes the coupling of a 4-amino-x-halo-isoquinoline with a boronic acid.
Data Presentation: Microwave vs. Conventional Heating
The advantages of MAOS are best illustrated by direct comparison. The following table summarizes typical results for Suzuki coupling reactions.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Substrate | 4-Amino-2-chloroquinoline | 4-Amino-2-chloroquinoline |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ | Na₂CO₃ |
| Solvent | Water/Ethanol | DMF/Water |
| Temperature | 120 °C | 100 °C |
| Reaction Time | 10-20 minutes | 12-24 hours |
| Typical Yield | 85-95% | 35-70% |
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a 10 mL microwave process vial with a stir bar, combine the unprotected 4-amino-2-chloroquinoline derivative (1.0 mmol).
-
Add the aryl boronic acid (1.3 mmol).
-
Add sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg).
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg). Causality: Pd(PPh₃)₄ is a robust Pd(0) source that readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle. Using an aqueous solvent system aligns with green chemistry principles.
-
-
Solvent Addition & Sealing:
-
Add a 1:1 mixture of Ethanol/Water (4 mL).
-
Securely seal the vial.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C.
-
Hold Time: 20 minutes.
-
Power: 150 W (or variable).
-
Stirring: On.
-
-
-
Workup and Purification:
-
Allow the vial to cool to a safe temperature (<50 °C) before opening.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) to remove the base and inorganic byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography to obtain the desired 2-aryl-4-aminoquinoline product.
-
Pillar 3: Safety and Best Practices
While MAOS is a powerful tool, it requires adherence to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven. Laboratory microwave reactors are specifically designed with pressure and temperature sensors, safety interlocks, and robust cavities to contain potential vessel failures.
-
Vessel Integrity: Only use microwave process vials and caps specified by the manufacturer. Inspect them for cracks or defects before each use.
-
Thermal Runaway: Be cautious with highly exothermic reactions or when using small amounts of highly absorbing solvent. Start with small-scale reactions to assess the kinetics before scaling up.
-
Cooling: Always allow the reaction vessel to cool significantly below the solvent's boiling point before opening to prevent violent boiling and splashing.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the functionalization of 4-aminoisoquinoline derivatives. By leveraging the principles of direct, volumetric heating, researchers can achieve dramatic reductions in reaction times, improve yields, and explore chemical space with unprecedented efficiency. The protocols outlined in this guide provide a robust starting point for harnessing this technology, empowering scientists to accelerate the pace of discovery in drug development and materials science.
References
-
Microwave chemistry - Wikipedia. (n.d.). Retrieved February 23, 2024, from [Link]
-
Microwave Chemistry: General Features and Applications. (2010, November 12). Retrieved February 23, 2024, from [Link]
-
Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.). Retrieved February 23, 2024, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). PMC. Retrieved February 23, 2024, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing. Retrieved February 23, 2024, from [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. Retrieved February 23, 2024, from [Link]
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Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (2006, April 10). PMC. Retrieved February 23, 2024, from [Link]
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Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 23, 2024, from [Link]
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Microwave Heating - Mechanism and Theory. (n.d.). CEM Corporation. Retrieved February 23, 2024, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2024, from [Link]
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved February 23, 2024, from [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved February 23, 2024, from [Link]
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Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 23, 2024, from [Link]
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Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. (2006, April 10). PubMed. Retrieved February 23, 2024, from [Link]
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An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. (2013, August 15). IJSRP. Retrieved February 23, 2024, from [Link]
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Microwave Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2024, from [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved February 23, 2024, from [Link]
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Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al.⁵². (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC. Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006, April 4). Baxendale Group. Retrieved February 23, 2024, from [Link]
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Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Organic Chemistry Portal. Retrieved February 23, 2024, from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journals. Retrieved February 23, 2024, from [Link]
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Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2024, from [Link]
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Robust Buchwald–Hartwig Amination Enabled by Ball-Milling. (2019, January 1). Amanote Research. Retrieved February 23, 2024, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 23, 2024, from [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC. Retrieved February 23, 2024, from [Link]
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate. (n.d.). Google Patents.
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Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. Retrieved February 23, 2024, from [Link]
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Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. (2020, January 15). Sultan Qaboos University. Retrieved February 23, 2024, from [Link]
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Retrieved February 23, 2024, from [Link]
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Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
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Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by... (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
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Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). Sciforum. Retrieved February 23, 2024, from [Link]
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Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. (n.d.). Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). Arab-German Young Academy. Retrieved February 23, 2024, from [Link]
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Microwave assisted synthesis of 4‐quinolones. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 16). Frontiers. Retrieved February 23, 2024, from [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006, April 4). Retrieved February 23, 2024, from [Link]
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Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (n.d.). PMC. Retrieved February 23, 2024, from [Link]
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Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2025, August 6). ResearchGate. Retrieved February 23, 2024, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing Isoquinolin-4-amine Hydrochloride
Welcome to the technical support guide for improving the solubility of Isoquinolin-4-amine hydrochloride in organic solvents. This document provides researchers, scientists, and drug development professionals with a set of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges encountered during experimental work. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for your specific application.
Part 1: Understanding the Core Challenge
This compound is an ionic salt. The primary obstacle to its dissolution in many organic solvents is a fundamental mismatch in polarity. The charged, hydrophilic nature of the hydrochloride salt is incompatible with non-polar or weakly polar organic solvents, a principle often summarized as "like dissolves like". The strong ionic interactions within the salt's crystal lattice require a solvent capable of overcoming this lattice energy, a task for which many common organic solvents are ill-equipped.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in dichloromethane (DCM), chloroform, or toluene?
A: These solvents are non-polar or have very low polarity. This compound, as a salt, is highly polar due to the positive charge on the protonated amine and the negative charge on the chloride ion. This significant polarity difference prevents the solvent from effectively solvating the ions and breaking down the crystal structure, leading to poor solubility.
Q2: I see that the free base, isoquinoline, is soluble in organic solvents. How does the hydrochloride salt differ?
A: The free base, isoquinolin-4-amine, is a neutral organic molecule.[1][2][3] While it has polar functional groups, its overall character is significantly less polar than its hydrochloride salt. The salt form is created by reacting the basic nitrogen atom with hydrochloric acid, resulting in a charged species (an ammonium salt). This charge dramatically increases its polarity and water solubility while drastically reducing its solubility in non-polar organic media.[4][5]
Q3: Can I improve solubility by simply heating the mixture?
A: Gentle heating can increase the rate of dissolution and may slightly increase the solubility limit in some moderately polar solvents. However, for non-polar solvents, heat alone is often insufficient to overcome the fundamental polarity mismatch and is unlikely to lead to complete dissolution.[6]
Q4: What about physical methods like sonication?
A: Sonication is a useful technique to break up solid aggregates and increase the surface area of the solute that is in contact with the solvent.[6] This accelerates the rate at which the compound dissolves up to its saturation point but does not change the thermodynamic solubility limit. If a compound is fundamentally insoluble in a given solvent, sonication will only create a fine suspension.
Part 2: Core Strategies & Troubleshooting Workflows
This section details the primary strategies to achieve dissolution, ranging from solvent optimization to chemical modification.
Strategy 1: Solvent Selection and Optimization
The most direct approach is to use a solvent with sufficient polarity to dissolve the salt form.
Troubleshooting:
-
Issue: The compound is insoluble in the desired reaction solvent.
-
Solution: Screen a panel of more polar organic solvents. Polar aprotic solvents are often the most effective for dissolving amine salts without participating in the reaction.
Data Presentation: Solvent Properties for Consideration
The following table provides a list of common organic solvents, ordered by increasing polarity, to guide your selection process.
| Solvent | Relative Polarity | Dielectric Constant (ε) | Type | Key Considerations |
| Toluene | 0.099 | 2.4 | Non-polar Aprotic | Unlikely to dissolve the salt. |
| Dichloromethane (DCM) | 0.309 | 9.1 | Polar Aprotic | Poor solvent for the salt form. |
| Tetrahydrofuran (THF) | 0.207 | 7.5 | Polar Aprotic | Generally poor, but better than DCM. |
| Acetone | 0.355 | 21 | Polar Aprotic | Moderate potential for solubility. |
| Acetonitrile (MeCN) | 0.460 | 37.5 | Polar Aprotic | Good starting point for screening. |
| Dimethylformamide (DMF) | 0.386 | 36.7 | Polar Aprotic | Strong solvent, high boiling point. |
| Dimethyl sulfoxide (DMSO) | 0.444 | 46.7 | Polar Aprotic | Excellent solvent, very high boiling point.[7] |
| Methanol (MeOH) | 0.762 | 32.7 | Polar Protic | Good solvent, but protic nature may interfere with some reactions. |
| Water | 1.000 | 80.1 | Polar Protic | High solubility, but often unsuitable for organic synthesis.[7][8][9] |
Experimental Protocol: Solvent Screening
-
Place a small, known amount (e.g., 1-2 mg) of this compound into several small vials.
-
Add a measured volume (e.g., 0.5 mL) of a single test solvent to each vial.
-
Vortex or sonicate each vial for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If not dissolved, gently warm the vials that show partial solubility to assess the effect of temperature.
Strategy 2: Conversion to the Free Base
For reactions in non-polar or weakly polar solvents, converting the hydrochloride salt to its neutral (free base) form is the most effective and widely used strategy.[4][6] This is achieved by neutralizing the acidic hydrochloride with a base. The resulting free amine is significantly less polar and readily soluble in solvents like DCM, THF, and ethyl acetate.[1][6]
Visualization: The Free-Basing Principle
The diagram below illustrates the chemical transformation from the polar salt to the non-polar free base.
Caption: Chemical conversion of the polar hydrochloride salt to the less polar free base.
Experimental Protocol: In-situ Free-Basing for Direct Use
This method is ideal when the byproduct of neutralization does not interfere with the subsequent reaction.
-
Suspend the this compound (1.0 eq.) in your chosen anhydrous organic solvent (e.g., DCM, THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.05-1.2 eq.).
-
Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
-
Observe the dissolution of the starting material. A precipitate of the tertiary amine hydrochloride (e.g., triethylammonium chloride) may form.
-
The resulting solution containing the dissolved free amine can often be used directly. If a precipitate forms, it can be removed by filtration.[6]
Experimental Protocol: Free-Basing with Aqueous Work-up for Isolation
Use this method when you need to isolate the pure free base before your reaction.
-
Dissolve the this compound in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an immiscible organic solvent such as ethyl acetate or DCM.
-
Slowly add an aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate) until the aqueous layer is basic (test with pH paper, pH > 9).[10][11][12]
-
Shake the funnel vigorously to extract the free base into the organic layer.
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the solid free amine.
Part 3: Troubleshooting Workflow
This decision tree provides a logical path to solving solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- Grokipedia. Isoquinoline.
-
Wikipedia. Isoquinoline. Available from: [Link]
- Chemical Information. Isoquinoline.
- ChemEd DL. Polarity of Solvents.
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
-
ResearchGate. Dissociation constants pK a of isoquinoline bases. Available from: [Link]
-
Scribd. Solvent Polarity Table. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link]
- BenchChem. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- University of Minnesota. Properties of Common Organic Solvents.
-
ACS Publications. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. J. Org. Chem. 2021, 86, 22, 16056–16066. Available from: [Link]
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Wikipedia. Free base. Available from: [Link]
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SlideShare. SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link] रुद्रनारायणसाहू/solubility-enhancement-technique
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Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. J Rep Pharm Sci. 2021;10(1):137-47. Available from: [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. Available from: [Link]
-
Hindawi. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012; 2012: 195727. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. 2023, 13(03), 141–149. Available from: [Link]
-
Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. Available from: [Link]
-
PubChem. 4-Aminoisoquinoline. Available from: [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]
-
Sciencemadness.org. Solubility of organic amine salts. Available from: [Link]
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Technical Support Center: Optimizing pH for the Extraction of 4-Aminoisoquinoline Free Base
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimal extraction of 4-aminoisoquinoline in its free base form. Our focus is on leveraging pH control during liquid-liquid extraction to ensure high purity and yield.
Introduction to the Chemistry of Extraction
The extraction of an amine like 4-aminoisoquinoline hinges on the principle of its acid-base chemistry. The lone pair of electrons on the nitrogen atom of the amino group makes it basic, meaning it can accept a proton (H⁺). The efficiency of a liquid-liquid extraction is dictated by the partitioning of the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. By manipulating the pH of the aqueous phase, we can control the ionization state of 4-aminoisoquinoline and, consequently, its solubility in each phase.
In its free base form, 4-aminoisoquinoline is a neutral organic molecule with a higher affinity for non-polar organic solvents. When protonated in an acidic environment, it forms a salt, the 4-aminoisoquinolinium ion. This ion is charged and therefore more soluble in the polar aqueous phase. This pH-dependent differential solubility is the cornerstone of a successful extraction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting 4-aminoisoquinoline free base into an organic solvent?
To extract the free base into an organic solvent, the aqueous phase should be sufficiently alkaline to ensure the equilibrium favors the neutral form of the amine. A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the compound's conjugate acid.[1]
Therefore, a starting pH of 9.5 to 10.5 is recommended for the extraction of 4-aminoisoquinoline free base.
It is crucial to experimentally verify and optimize this pH for your specific system.
Q2: How do I calculate the percentage of 4-aminoisoquinoline in its free base form at a given pH?
The Henderson-Hasselbalch equation is a fundamental tool for this calculation.[6][7][8]
pH = pKa + log ([B] / [BH⁺])
Where:
-
pH is the pH of the aqueous solution.
-
pKa is the acid dissociation constant of the conjugate acid of 4-aminoisoquinoline.
-
[B] is the concentration of the free base (4-aminoisoquinoline).
-
[BH⁺] is the concentration of the protonated form (4-aminoisoquinolinium ion).
By rearranging this equation, you can determine the ratio of the free base to its protonated form at a specific pH.
Q3: Which organic solvent should I use for the extraction?
The choice of solvent depends on the solubility of the free base and the solvent's immiscibility with water. Common choices for the extraction of isoquinoline alkaloids include:
-
Dichloromethane (DCM): Often a good choice due to its ability to dissolve a wide range of organic compounds.
-
Chloroform: Frequently cited in the literature for extracting isoquinoline alkaloids.[3][5][9]
-
Ethyl Acetate: A less toxic alternative to chlorinated solvents, though it has some miscibility with water.[6][10]
-
Benzene: Has been used in the synthesis and extraction of 4-aminoisoquinoline, but its use is often limited due to toxicity.
A solvent miscibility table can be a useful reference.[6][10] The ideal solvent should provide high solubility for the free base and be easily separable from the aqueous layer.
Q4: How can I be sure I have reached the correct pH in my aqueous layer?
Accurate pH measurement is critical. Use a calibrated pH meter for precise adjustments. pH paper can be used for a quick check but may not be sufficiently accurate for optimization. Remember to measure the pH of the aqueous phase after adding the base and ensuring thorough mixing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Extracted Product | - Incorrect pH: The aqueous phase may not be sufficiently basic, leaving a significant portion of the 4-aminoisoquinoline in its protonated, water-soluble form. - Incomplete Extraction: Insufficient mixing or too few extraction cycles. - Poor Solvent Choice: The free base may have low solubility in the chosen organic solvent. | - Verify and Optimize pH: Use a calibrated pH meter to ensure the aqueous phase is at least 2 pH units above the pKa of the conjugate acid. Consider increasing the pH to 10 or 11. - Increase Extraction Efficiency: Shake the separatory funnel vigorously for 1-2 minutes for each extraction. Perform at least three extractions with fresh organic solvent. - Solvent Screening: Test the solubility of your compound in a few different immiscible organic solvents to find the most effective one. |
| Emulsion Formation at the Interface | - Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion. - High Concentration of Amine: Amines can act as surfactants, stabilizing emulsions. | - Gentle Mixing: Invert the separatory funnel gently rather than shaking vigorously. - "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. - Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate. - Filtration: Pass the mixture through a pad of celite or glass wool. |
| Product is "Oily" or Impure After Solvent Evaporation | - Co-extraction of Impurities: Neutral or other basic impurities may be extracted along with the desired product. - Incomplete Phase Separation: Small amounts of the aqueous phase may have been carried over with the organic layer. | - Back-Extraction: After the initial extraction, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your product will move into the aqueous phase, leaving neutral impurities in the organic layer. Then, basify the new aqueous layer and re-extract your purified product with fresh organic solvent. - Brine Wash: After the final extraction, wash the organic layer with brine to remove residual water before drying. - Drying Agent: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water from the organic phase before evaporation. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of 4-Aminoisoquinoline Free Base
-
Dissolution: Dissolve the crude reaction mixture containing 4-aminoisoquinoline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash (Optional): If acidic impurities are present, wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
pH Adjustment: Add the organic solution to a separatory funnel with an equal volume of deionized water. While monitoring with a calibrated pH meter, add a base (e.g., 1M NaOH or a saturated Na₂CO₃ solution) dropwise to the aqueous layer with gentle swirling until the pH is between 9.5 and 10.5.
-
Extraction: Stopper the funnel, invert, and vent to release any pressure. Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate completely.
-
Collection: Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be the upper layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the 4-aminoisoquinoline free base.
Protocol 2: Experimental Determination of Optimal Extraction pH
This protocol helps to empirically determine the best pH for your extraction.
-
Prepare Stock Solution: Create a stock solution of your crude 4-aminoisoquinoline in a known volume of a suitable organic solvent.
-
Set up Extractions: In separate vials or small separatory funnels, aliquot equal volumes of your stock solution.
-
pH Gradient: To each vial, add an equal volume of a different pH buffer solution (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).
-
Extraction: Cap and vortex (or shake) each vial for a consistent amount of time (e.g., 2 minutes).
-
Separation: Centrifuge the vials to ensure complete phase separation.
-
Analysis: Carefully remove a known volume of the organic layer from each vial for analysis by a suitable method (e.g., HPLC, GC, or UV-Vis spectroscopy) to quantify the amount of 4-aminoisoquinoline extracted.
-
Determine Optimum: Plot the concentration of extracted 4-aminoisoquinoline against the pH of the aqueous buffer. The pH that gives the highest concentration is the optimal pH for extraction.
Visualizing the Workflow
Decision Tree for Extraction and Troubleshooting
Caption: Troubleshooting workflow for 4-aminoisoquinoline extraction.
References
-
PubChem. 4-Aminoisoquinoline. National Center for Biotechnology Information. [Link]
-
ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]
-
MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. [Link]
-
SciSpace. Analysis of alkaloids from different chemical groups by different liquid chromatography methods. [Link]
-
ResearchGate. Preparative separation of three isoquinoline alkaloids from Berberidis radix by pH-zone-refining countercurrent chromatography. [Link]
-
ResearchGate. Alkaloids: Isolation and purification. [Link]
-
PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
ResearchGate. (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
ResearchGate. Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Wikipedia. Acid dissociation constant. [Link]
-
PMC. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]
-
Chemistry LibreTexts. 8.3: Acid Strength and the Acid Dissociation Constant (Ka). [Link]
-
The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
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Technical Support Center: Dealing with Catalyst Poisoning by Amine Hydrochlorides in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a common and frustrating issue in palladium-catalyzed cross-coupling reactions: catalyst poisoning by amine hydrochlorides. This resource will delve into the mechanisms of this inhibition and provide actionable, field-proven strategies to rescue your reactions and achieve high yields.
Introduction: The Amine Hydrochloride Challenge
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] However, the use of amine substrates in their hydrochloride salt form often leads to significantly diminished reaction rates or complete reaction failure. This is a prevalent issue as many complex or chiral amines are most stable and commercially available as their hydrochloride salts. Understanding and overcoming this challenge is crucial for efficient and reliable synthesis.
Part 1: Troubleshooting Guide - From Failed Reaction to Successful Coupling
This section is structured to help you diagnose and solve specific problems encountered during your experiments when using amine hydrochloride substrates.
Issue 1: My reaction is stalled. I see starting materials but no product formation.
This is the most common symptom of catalyst poisoning. The root cause is often the interaction of chloride ions with the palladium catalyst, disrupting the catalytic cycle.
Underlying Cause: The "Chloride Effect"
Chloride ions, liberated from the amine hydrochloride salt, can act as potent inhibitors of the palladium catalyst. There are several proposed mechanisms for this inhibition:
-
Formation of Inactive Palladium-Chloride Species: Excess chloride can coordinate to the palladium center, forming stable, catalytically inactive complexes like [L₂Pd(Cl)₂] or even anionic species such as [PdCl₄]²⁻.[3][4] These complexes are often less susceptible to reductive elimination, the final step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.
-
Ligand Dissociation/Decomposition: High concentrations of chloride can promote the dissociation of the supporting phosphine ligand from the palladium center. This can lead to the formation of less active or unstable palladium species, which may decompose to palladium black.
-
Inhibition of Oxidative Addition: The presence of coordinating chloride anions can slow down the initial oxidative addition of the aryl halide to the Pd(0) center, a crucial step in initiating the catalytic cycle.[3]
Solutions & Protocols
The most direct approach is to convert the amine hydrochloride to the free amine before adding it to the reaction mixture.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine hydrochloride salt in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Wash the organic solution with an aqueous solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).
-
Phase Separation: Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to yield the free amine.
-
Purity Check: It is highly recommended to assess the purity of the resulting free amine before use in the cross-coupling reaction.[5]
Expert Tip: While effective, this method can be cumbersome, especially for small-scale reactions or high-throughput screening. It also introduces an additional aqueous workup step, which may not be suitable for all substrates.
A more convenient strategy is to neutralize the hydrochloride in situ by using a sufficient amount of a suitable base.
Key Considerations:
-
Stoichiometry: You must use at least one extra equivalent of base to neutralize the HCl liberated from the amine salt, in addition to the base required for the catalytic cycle itself.
-
Base Strength: The base must be strong enough to deprotonate the ammonium salt and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5]
| Base | pKa of Conjugate Acid | Typical Equivalents (for HCl salt) | Notes |
| NaOtBu | ~19 | 2.2 - 3.0 | Very strong, widely used. Can be sensitive to functional groups. |
| KOtBu | ~19 | 2.2 - 3.0 | Similar to NaOtBu, sometimes offers different solubility. |
| LHMDS | ~26 | 2.2 - 3.0 | Very strong, non-nucleophilic. Good for substrates with acidic protons.[5] |
| Cs₂CO₃ | ~10.3 (second pKa) | 2.5 - 4.0 | A weaker but often effective base, particularly with more reactive substrates. |
Step-by-Step Protocol (In Situ Neutralization):
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide, palladium precatalyst, and ligand under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Add Solids: Add the amine hydrochloride salt and the required equivalents of the chosen base.
-
Add Solvent: Add the degassed solvent.
-
Heating: Heat the reaction to the desired temperature and monitor its progress.
Expert Tip: For particularly stubborn reactions, a combination of a strong inorganic base (like NaOtBu) and a soluble organic base can sometimes improve results.[3]
Issue 2: My reaction is sluggish and gives low yields, even with extra base.
If adding more base doesn't solve the problem, other factors related to the presence of salts might be at play.
Underlying Cause: Salt Effects and Solubility
The salt byproduct formed from the neutralization (e.g., NaCl, KCl) can have a detrimental effect on the reaction.
-
Inhibition by Salt Byproducts: As seen in some Buchwald-Hartwig aminations, the formation of certain salt byproducts, particularly iodide salts, can inhibit the catalyst.[3] While less common with chlorides, high concentrations of any salt can impact the polarity and solvation properties of the reaction medium, potentially affecting catalyst activity.
-
Poor Solubility: The base or the amine salt may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and inefficient reaction.
Solutions & Protocols
The choice of solvent can dramatically impact the solubility of all reaction components and the overall reaction rate.
-
Less Polar Solvents: For reactions that produce highly polar salt byproducts, switching to a less polar solvent like toluene can sometimes be beneficial as it may cause the inhibitory salt to precipitate out of the reaction medium.[5]
-
Polar Aprotic Solvents: In other cases, a more polar solvent like dioxane or THF may be necessary to solubilize the reactants and base effectively.[4]
Certain additives can help to mitigate the negative effects of salts or improve catalyst performance.
-
Crown Ethers: For reactions using potassium bases (like KOtBu), the addition of a catalytic amount of a crown ether (e.g., 18-crown-6) can help to solubilize the base and enhance its reactivity by sequestering the potassium cation. Caution: Crown ethers are toxic and should be handled with care.
-
Halide Scavengers: While less common in this specific context, the concept of using silver salts (e.g., Ag₂CO₃, Ag₃PO₄) to scavenge halide ions is a known strategy in other cross-coupling reactions. The silver salt precipitates the halide as an insoluble silver halide. This approach should be used cautiously as silver ions can also interact with the palladium catalyst.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a weaker base like potassium carbonate (K₂CO₃) for reactions with amine hydrochlorides?
While weaker bases like K₂CO₃ or K₃PO₄ are often used in cross-coupling reactions, they may not be strong enough to efficiently deprotonate the amine hydrochloride and drive the catalytic cycle, especially with less reactive aryl chlorides or sterically hindered amines.[5] Stronger bases like alkoxides or amides are generally recommended for these challenging substrates.
Q2: Does the type of phosphine ligand matter when dealing with amine hydrochlorides?
Yes, the choice of ligand is critical. Modern, sterically demanding, and electron-rich biarylphosphine ligands (often referred to as "Buchwald ligands") are generally more robust and resistant to deactivation.[6][7] Ligands like XPhos, RuPhos, and BrettPhos often provide superior results in challenging aminations, including those with amine hydrochloride salts.[4] It is often beneficial to add a slight excess of the ligand relative to the palladium source to prevent catalyst deactivation.[5]
Q3: What is the best palladium precatalyst to use?
Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more reliable and efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts are designed to cleanly and rapidly generate the active LPd(0) species, which can be crucial for overcoming the initial energy barrier in the presence of inhibitors.[8]
Q4: How can I confirm that chloride is the culprit poisoning my reaction?
A simple control experiment can be very informative. Run two parallel reactions:
-
Your standard reaction using the amine hydrochloride salt.
-
A second reaction using the "free-based" amine (as described in the troubleshooting section) under otherwise identical conditions.
If the second reaction proceeds smoothly to high conversion while the first one fails, it is a strong indication that the hydrochloride salt is the source of the inhibition.
Visualizing the Problem and Solutions
The Catalytic Cycle and Points of Inhibition
The following diagram illustrates a simplified catalytic cycle for the Buchwald-Hartwig amination and highlights where chloride ions can interfere.
Caption: Troubleshooting workflow for amine-HCl issues.
References
-
ResearchGate. Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Request PDF. Available from: [Link]
-
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available from: [Link]
-
Li, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
MDPI. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Journal of the American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
Process NMR. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
Chemical Reviews - ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Available from: [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
PMC. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
eScholarship.org. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
PMC. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Available from: [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Available from: [Link]
-
PMC. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Available from: [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]
-
ResearchGate. Cross-Linked Imidazolium Salts as Scavengers for Palladium | Request PDF. Available from: [Link]
-
Wiley Online Library. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Available from: [Link]
-
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
PMC. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]
-
ChemRxiv. Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits.. Available from: [Link]
-
ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material?. Available from: [Link]
-
Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Available from: [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]
-
PMC. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Available from: [Link]
Sources
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- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Aminoisoquinoline Intermediates
Welcome to the Technical Support Center for the purification of 4-aminoisoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this important class of heterocyclic compounds. 4-Aminoisoquinoline serves as a critical building block in the synthesis of a variety of biologically active molecules, including potential anti-cancer agents.[1] Its purification, however, can present unique challenges.
I. Understanding the Challenges in Purifying 4-Aminoisoquinoline
The purification of 4-aminoisoquinoline and its intermediates can be complex due to the inherent properties of the molecule. A proactive understanding of these challenges is the first step toward developing a robust purification strategy.
Frequently Asked Questions (FAQs) - General Considerations
Q1: What makes 4-aminoisoquinoline intermediates challenging to purify?
A1: Several chemical properties of 4-aminoisoquinoline contribute to purification difficulties:
-
Basicity: The primary amino group at the 4-position imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and in some cases, irreversible adsorption on the column.[2]
-
Polarity: The presence of the amino group makes 4-aminoisoquinoline a polar compound. This often necessitates the use of polar and sometimes complex mobile phase systems in chromatography to achieve effective elution and separation from impurities.[2]
-
Potential for Isomeric Impurities: Synthetic routes can sometimes produce positional isomers which have very similar physical and chemical properties, making their separation by standard techniques challenging.[2]
-
Air and Light Sensitivity: Like many amino-substituted heterocycles, 4-aminoisoquinoline can be sensitive to air and light, potentially leading to degradation during prolonged purification procedures.[2] It is often recommended to store the compound in a cool, dark place under an inert atmosphere.
Q2: What are the common impurities I should expect?
A2: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials (e.g., 4-bromoisoquinoline).[3]
-
By-products from side reactions.
-
Positional isomers.
-
Degradation products formed during the reaction or work-up.
A thorough analysis of the crude reaction mixture by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the major impurities and plan the purification strategy accordingly.
Q3: What are the primary methods for purifying 4-aminoisoquinoline?
A3: The most common and effective purification methods for 4-aminoisoquinoline intermediates are:
-
Recrystallization: An excellent and often preferred method for obtaining high-purity crystalline material, especially for solid compounds.[3][4]
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[5]
-
Acid-Base Extraction: A useful liquid-liquid extraction technique to separate basic compounds like 4-aminoisoquinoline from acidic or neutral impurities.[6]
The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. Often, a combination of these techniques is employed for optimal results.
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" Instead of Crystallizing | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | - Use a solvent with a lower boiling point.[7] - Add a small amount of additional hot solvent to reduce saturation.[7] - Allow the solution to cool more slowly to encourage the formation of a crystal lattice.[7] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or it is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth.[2] - Add a "seed" crystal of the pure compound to induce crystallization.[7] - Cool the solution in an ice bath for an extended period.[7] |
| Low Recovery/Yield | Too much solvent was used, leading to product loss in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the compound completely.[7] - Ensure the solution is thoroughly cooled before filtration to maximize precipitation.[7] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[4][7] Be cautious as excessive charcoal can also adsorb the desired product. |
Experimental Protocol: Recrystallization of 4-Aminoisoquinoline
This protocol is a general guideline and may require optimization based on the specific impurities present. A known successful recrystallization has been performed from benzene.[3]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude 4-aminoisoquinoline in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] Based on literature, benzene is a suitable solvent.[3] Methanol is also a potential solvent.
-
Dissolution: In an appropriately sized flask, add the crude 4-aminoisoquinoline and the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds.[5]
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation/Co-elution | The mobile phase does not have the optimal polarity to differentiate between the compound and impurities. | - Optimize the solvent system using TLC.[2] Aim for an Rf value of 0.2-0.4 for the target compound. - Consider using a different stationary phase (e.g., alumina instead of silica gel).[5] |
| Peak Tailing | Strong interaction between the basic 4-aminoisoquinoline and the acidic silica gel. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[2] - Alternatively, use a less acidic stationary phase such as neutral alumina.[8] |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is irreversibly adsorbed, consider deactivating the silica gel with triethylamine before packing the column.[2] |
| High Backpressure | The stationary phase is packed too tightly, or the sample is viscous. | - Ensure the column is packed properly.[9] - Dilute the sample before loading if it is highly concentrated.[9] |
Experimental Protocol: Column Chromatography of 4-Aminoisoquinoline
This is a general procedure and should be adapted based on TLC analysis of the crude material.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is commonly used, but neutral alumina may be a better choice to avoid issues with the basicity of the amine.[5][8]
-
Eluent: Develop a suitable mobile phase system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).[2] For 4-aminoisoquinoline, a gradient of increasing polarity will likely be necessary. The addition of 0.1-1% triethylamine to the eluent can significantly improve peak shape and recovery when using silica gel.[2]
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Carefully pour the slurry into a vertical chromatography column and allow it to pack evenly.[5]
-
-
Sample Loading:
-
Dissolve the crude 4-aminoisoquinoline in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-aminoisoquinoline.
-
IV. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 4-aminoisoquinoline intermediates.
Caption: Decision workflow for purifying 4-aminoisoquinoline.
V. References
-
Preparation of 4-aminoisoquinoline - PrepChem.com. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Recrystallization. [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. [Link]
-
Column chromatography - UVic. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
Validation & Comparative
Introduction: The Analytical Imperative for Heterocyclic Amines
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Isoquinolin-4-amine Hydrochloride: A Comparative Approach
This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a structural motif, the isoquinoline core is present in numerous pharmacologically active compounds. The precise and unambiguous characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. While a suite of analytical techniques is available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for structural elucidation in solution.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will not only dissect the expected spectral features but also objectively compare the utility of ¹H NMR with complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This comparative framework aims to equip researchers, scientists, and drug development professionals with the expertise to design robust analytical workflows for the comprehensive characterization of complex small molecules.
Part 1: Decoding the ¹H NMR Spectrum of this compound
The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule by probing the environment of each proton. For this compound, the structure presents a fascinating puzzle of aromatic systems influenced by an electron-donating amino group and an electron-withdrawing protonated nitrogen.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, typically recorded in a solvent like DMSO-d₆ to ensure solubility and allow observation of exchangeable protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~9.3 - 9.5 | s | - | 1H |
| H3 | ~8.4 - 8.6 | s | - | 1H |
| H8 | ~8.2 - 8.4 | d | ~8.0 | 1H |
| H5 | ~7.9 - 8.1 | d | ~8.0 | 1H |
| H6 | ~7.7 - 7.9 | t | ~7.5 | 1H |
| H7 | ~7.6 - 7.8 | t | ~7.5 | 1H |
| -NH₃⁺ | ~7.0 - 9.0 | br s | - | 3H |
Expert Analysis of Spectral Features
-
The Pyridine Ring (H1, H3): The hydrochloride salt protonates the nitrogen at position 2. This has a profound electron-withdrawing effect, significantly deshielding the adjacent protons. H1 and H3 are therefore expected to resonate at very low field (downfield).[1] Due to the substitution at C4, neither H1 nor H3 has an adjacent proton to couple with, so they should appear as sharp singlets. The H1 proton is often the most deshielded proton in the isoquinoline system.[1]
-
The Benzene Ring (H5, H6, H7, H8): These four protons form a more conventional aromatic system.
-
H8 and H5 are ortho to the fused ring system and are expected to appear as doublets due to coupling with their respective neighbors (H7 and H6).
-
H6 and H7 will be triplets (or more accurately, doublets of doublets that appear as triplets) due to coupling with their two neighbors. The presence of the electron-donating amino group at C4 has a minor shielding effect on this ring, but the overall aromaticity and the influence of the fused pyridinium ring keep these signals in the typical aromatic region.[2]
-
-
The Amino Protons (-NH₃⁺): In the hydrochloride salt form, the amine exists as an ammonium group (-NH₃⁺). These protons are exchangeable and their signal is often broad (br s). Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet.
Visualizing the Structure and Key Couplings
The following diagram illustrates the molecular structure of this compound with protons labeled for clear reference.
Self-correction: Graphviz neato is not ideal for precise chemical structures. A simplified diagram focusing on proton labels is more effective.
Caption: Labeled protons on the isoquinolin-4-amine cation.
Part 2: A Comparative Guide to Analytical Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a multi-technique approach is essential for comprehensive characterization and quality control.[3]
Comparison of Key Analytical Methods
| Technique | Primary Information Provided | Sensitivity | Sample Requirements | Key Advantage vs. ¹H NMR |
| ¹H NMR | Proton connectivity, electronic environment, stereochemistry | Moderate | ~1-5 mg, soluble | Unrivaled detail on 3D structure in solution |
| ¹³C NMR | Number and type of unique carbon atoms | Low | ~5-20 mg, soluble | Directly confirms the carbon backbone.[4][5] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation | High (pg-ng) | ng-µg, ionizable | Superior sensitivity and accurate mass determination.[6] |
| HPLC-UV | Purity, quantification | High (ng-µg) | ng-µg, soluble | Gold standard for purity assessment and accurate quantification.[6][7][8] |
Deep Dive into Complementary Techniques
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR by showing nine distinct signals for the nine carbon atoms in the isoquinoline ring, confirming the carbon skeleton.[9] The chemical shifts would further corroborate the electronic effects observed in the proton spectrum, with carbons adjacent to the protonated nitrogen (C1, C3) appearing significantly downfield.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) would be the ideal method. In positive ion mode, it would show a prominent ion for the protonated molecule (the cation), confirming the molecular weight of the free base (144.17 g/mol ) plus a proton.[4] High-Resolution MS (HRMS) could provide the exact mass, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) could be used to fragment the molecule, providing further structural confirmation by analyzing the resulting daughter ions.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, typically using a C18 reversed-phase column with a buffered mobile phase, is essential for determining the purity of this compound.[6][8] Unlike NMR, which may not detect small impurities, a validated HPLC method can quantify impurities down to very low levels (e.g., <0.1%).[10] This is critical for applications in drug development and quality control. The use of a buffer is often necessary when analyzing amine salts to ensure good peak shape and reproducibility.[11]
Integrated Analytical Workflow
A robust workflow leverages the strengths of each technique. An initial ¹H NMR and MS analysis confirms the identity and basic structure. HPLC is then used to establish purity. If further structural confirmation is needed, ¹³C NMR and 2D NMR experiments (like COSY and HMBC) are employed.
Caption: Integrated workflow for comprehensive compound characterization.
Part 3: Experimental Protocols
Trustworthiness in analytical science is built on robust and reproducible protocols. The following sections provide detailed, field-proven methodologies.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it readily dissolves the hydrochloride salt and its residual water peak does not overlap with most analyte signals.
-
Vortex the tube for 30 seconds or until the sample is fully dissolved. A brief sonication may aid dissolution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-5 minutes.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A half-height peak width of <0.5 Hz for the residual solvent peak is desirable.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all aromatic and exchangeable protons are captured.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed if quantitative integration is critical.
-
Acquisition Time (aq): At least 2 seconds to ensure good resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals.
-
Analyze peak multiplicities and coupling constants.
-
Protocol 2: Reversed-Phase HPLC Purity Analysis
-
Instrumentation and Columns:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase and Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
-
Prepare a working solution for injection at approximately 0.1 mg/mL by diluting the stock solution.
-
Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Conclusion
The structural elucidation of this compound serves as an excellent case study for the principles of modern analytical chemistry. While ¹H NMR provides an exquisitely detailed picture of the molecular architecture, its true power is realized when integrated into a workflow with orthogonal techniques like Mass Spectrometry and HPLC. This multi-faceted approach ensures not only the confirmation of the molecule's identity but also provides the quantitative purity data essential for advancing research and development. By understanding the causality behind experimental choices and the unique strengths of each analytical tool, scientists can achieve a state of self-validating, trustworthy, and comprehensive molecular characterization.
References
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Vertex AI Search. (2025). 1H NMR Chemical Shifts for 6,7-Methoxyisoquinoline-1-carboxylic Acid. Retrieved from Google.[2]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link][1]
-
PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved from [Link][12]
-
PubChem. (n.d.). 4-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link][4]
-
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. Retrieved from [Link][7]
-
Gaudin, C., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 305. Retrieved from [Link][13]
-
SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link][9]
-
Chen, C. H., et al. (1998). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Journal of Mass Spectrometry, 33(5), 439-449. Retrieved from ResearchGate.[14]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link][11]
-
Kumar, D. A., et al. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 775-781. Retrieved from [Link][3]
-
Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6758. Retrieved from [Link][10]
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A Comparative Guide to the Infrared Spectroscopy of 4-Aminoisoquinoline and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
The Role of IR Spectroscopy in Analyzing Amine Salts
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an indispensable tool for identifying the structural components of a molecule. For aromatic amines like 4-aminoisoquinoline, IR spectroscopy is particularly useful for tracking changes in the amine group (-NH₂) upon protonation to form an ammonium salt (-NH₃⁺). This conversion to the hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of amine-containing compounds[1]. The resulting changes in the IR spectrum provide a clear and definitive confirmation of this transformation.
The primary spectral regions of interest for 4-aminoisoquinoline and its HCl salt are the N-H stretching region (3500-2500 cm⁻¹), the N-H bending region (1650-1550 cm⁻¹), and the aromatic C=C and C=N stretching regions (1600-1400 cm⁻¹).
Experimental Protocol: Acquiring a High-Quality IR Spectrum via KBr Pellet
To obtain a reliable solid-state IR spectrum, the Potassium Bromide (KBr) pellet method is a standard and effective technique. The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.[2]
Step-by-Step Methodology:
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 100°C) and stored in a desiccator.[2] This is critical as water exhibits strong IR absorption bands that can obscure sample signals.
-
Sample Grinding: In an agate mortar and pestle, grind a small amount of the sample (4-aminoisoquinoline or its HCl salt) to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample. The recommended sample-to-KBr ratio is typically 1:100 by weight.[2] Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Gradually apply pressure (typically 8-10 tons) for several minutes. This causes the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. Mount the resulting pellet in the spectrometer's sample holder and collect the spectrum.
Below is a diagram illustrating the workflow for preparing a KBr pellet for FTIR analysis.
Caption: Workflow for KBr Pellet Preparation.
Comparative Analysis of IR Absorption Bands
The formation of the hydrochloride salt from 4-aminoisoquinoline results in distinct and predictable changes in the IR spectrum. The protonation of the basic nitrogen atoms (both the exocyclic amine and the ring nitrogen) leads to the formation of ammonium and isoquinolinium ions, respectively. This significantly alters the vibrational modes associated with the N-H bonds.
The following table summarizes the key characteristic IR absorption bands for 4-aminoisoquinoline and its HCl salt, with data compiled from established spectral databases and spectroscopic principles.[1][3][4][5]
| Vibrational Mode | Functional Group | 4-Aminoisoquinoline (Free Base) (cm⁻¹) | 4-Aminoisoquinoline HCl (Salt) (cm⁻¹) | Interpretation of the Shift |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3450 - 3250 (two sharp bands) | Absent | Disappearance of the primary amine group upon protonation. |
| N-H⁺ Stretch | Ammonium (-NH₃⁺) & Isoquinolinium (>NH⁺=) | Absent | 3200 - 2500 (very broad, strong band) | Appearance of a broad "ammonium band" due to the stretching of N-H⁺ bonds, often with complex sub-structure. The breadth is due to strong hydrogen bonding.[1][6][7] |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 (medium) | 3100 - 3000 (medium) | Largely unaffected by protonation of the nitrogen atoms. |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 (strong) | Absent | Disappearance of the primary amine bending mode. |
| N-H⁺ Bend | Ammonium (-NH₃⁺) | Absent | ~1600 - 1550 (medium to strong) | Appearance of ammonium ion bending vibrations.[1] |
| Aromatic C=C & C=N Stretch | Isoquinoline Ring | 1620 - 1450 (multiple bands) | 1620 - 1450 (multiple bands, may show slight shifts) | The aromatic ring vibrations are generally retained, though some shifts can occur due to changes in electron distribution upon protonation. |
| Aromatic C-N Stretch | Ar-NH₂ | 1335 - 1250 (medium) | Shifted or obscured | The C-N bond character changes upon protonation, leading to a shift in this vibration. It may be difficult to distinguish within the complex fingerprint region. |
In-Depth Discussion of Spectral Differences
The N-H Stretching Region (3500 - 2500 cm⁻¹): A Clear Indicator of Protonation
The most dramatic and diagnostically useful difference between the spectra of 4-aminoisoquinoline and its HCl salt is observed in the high-frequency region.
-
4-Aminoisoquinoline (Free Base): As a primary aromatic amine, it will exhibit two distinct, sharp to medium-intensity bands between 3450 cm⁻¹ and 3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.
-
4-Aminoisoquinoline HCl: Upon protonation, the -NH₂ group is converted to an -NH₃⁺ group, and the isoquinoline nitrogen is also protonated to form an isoquinolinium ion. The distinct primary amine stretches disappear and are replaced by a very broad and strong absorption envelope spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹. This "ammonium band" is characteristic of amine salts and its significant breadth is a result of strong intermolecular hydrogen bonding in the crystal lattice.[1][6] This broad feature often overlaps with the aromatic C-H stretching bands.
The Bending and Fingerprint Regions (1700 - 600 cm⁻¹)
Significant changes also occur in the "fingerprint region" of the spectrum.
-
4-Aminoisoquinoline (Free Base): A strong scissoring (bending) vibration for the -NH₂ group is expected in the 1650-1580 cm⁻¹ range. The spectrum will also show a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the isoquinoline ring system.[4][8]
-
4-Aminoisoquinoline HCl: The primary amine scissoring band disappears. In its place, new bending modes for the -NH₃⁺ group typically appear around 1600-1550 cm⁻¹.[1] The aromatic ring stretching vibrations are still present but may exhibit slight shifts in position and intensity due to the change in the electronic structure of the ring upon protonation of the ring nitrogen.
This logical flow of analysis, from identifying key functional groups to confirming their transformation, is visualized below.
Caption: Logical Flow for IR Spectral Identification.
Conclusion
The IR spectra of 4-aminoisoquinoline and its hydrochloride salt are distinctly different, providing a reliable method for differentiation. The key diagnostic feature is the transformation of the two sharp N-H stretching bands of the primary amine in the free base into a single, very broad N-H⁺ stretching band in the hydrochloride salt. This, coupled with the corresponding changes in the N-H bending modes, offers unambiguous evidence of salt formation. For any researcher working with this molecule, a careful examination of these regions is essential for structural confirmation and to ensure the correct chemical form is being utilized in subsequent experiments.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline. Retrieved from [Link].
-
ResearchGate (n.d.). The IR spectrum for the compound (4a) in KBr disc. Retrieved from [Link].
-
Zscherp, C., & Heberle, J. (2002). In situ determination of transient pKa changes of internal amino acids of bacteriorhodopsin by using time-resolved attenuated total reflection Fourier-transform infrared spectroscopy. Proceedings of the National Academy of Sciences, 99(22), 14142–14146. Available at: [Link].
-
NIST (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate (n.d.). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Retrieved from [Link].
-
Mir, M. A. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Figshare. Available at: [Link].
-
Northern Illinois University, Department of Chemistry and Biochemistry (n.d.). FT-IR Sample Preparation. Retrieved from [Link].
-
Vaia (n.d.). Problem 15 The IR spectrum of a fully proto... [FREE SOLUTION]. Retrieved from [Link].
-
SpectraBase (n.d.). Isoquinoline. Retrieved from [Link].
-
ICT Prague (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].
-
ResearchGate (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link].
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link].
-
Lee, Y.-P., & Lin, M.-Y. (2015). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals isolated in solid para-hydrogen. RSC Publishing. Available at: [Link].
-
Wang, Y., et al. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(1), 865-883. Available at: [Link].
-
Arjunan, V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-234. Available at: [Link].
-
LibreTexts Chemistry (2024). IR: amines. Retrieved from [Link].
-
Global Substance Registration System (n.d.). 4-AMINOISOQUINOLINE. Retrieved from [Link].
-
ResearchGate (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link].
-
ResearchGate (n.d.). Molecular structure, Vibrational analysis (IR and Raman) and quantum chemical investigations of 1-aminoisoquinoline. Retrieved from [Link].
-
NIST (n.d.). Isoquinoline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link].
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A Comparative Guide to the Mass Spectrometry Fragmentation of Isoquinolin-4-amine
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of isoquinolin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with related structures to facilitate compound identification and structural elucidation. We will explore the characteristic fragmentation pathways, supported by experimental data and established principles of mass spectrometry.
Introduction: The Significance of Fragmentation Patterns
In mass spectrometry, the fragmentation pattern of a molecule provides a unique fingerprint that is invaluable for its identification and structural characterization.[1] When a molecule is ionized in the mass spectrometer, the resulting molecular ion is often energetically unstable and breaks down into smaller, charged fragments.[2][3] The masses of these fragments and their relative abundances create a pattern that is characteristic of the molecule's structure. Understanding the principles that govern these fragmentation processes is crucial for the correct interpretation of mass spectra.[4]
Aromatic and heterocyclic compounds, such as isoquinolin-4-amine, often exhibit characteristic fragmentation pathways involving the loss of small, stable neutral molecules. This guide will focus on the dominant fragmentation pathway of isoquinolin-4-amine and compare it with its structural isomers and parent compounds to highlight the influence of the amino group and the position of the nitrogen atom in the bicyclic system.
The Mass Spectrum of Isoquinolin-4-amine: A Primary Fragmentation Pathway
The electron ionization mass spectrum of isoquinolin-4-amine is characterized by a prominent molecular ion peak and a significant fragment ion.
Table 1: Key Mass Spectral Data for Isoquinolin-4-amine
| Ion Description | m/z Value | Relative Intensity |
| Molecular Ion [M]˙⁺ | 144 | High |
| Fragment Ion [M-HCN]˙⁺ | 117 | High |
Data sourced from PubChem.[5]
The molecular ion at m/z 144 corresponds to the molecular weight of isoquinolin-4-amine (C₉H₈N₂). The most significant fragment is observed at m/z 117, resulting from the loss of a neutral fragment with a mass of 27 amu. This loss is characteristic of the elimination of a hydrogen cyanide (HCN) molecule.
The proposed primary fragmentation pathway for isoquinolin-4-amine is initiated by the ionization of the molecule, typically by removing an electron from the nitrogen atom of the amino group or the isoquinoline ring, to form the molecular ion [M]˙⁺. This is followed by the expulsion of a neutral HCN molecule. This fragmentation is a common feature for nitrogen-containing heterocyclic aromatic compounds.
Below is a Graphviz diagram illustrating this proposed fragmentation pathway.
Caption: Proposed primary fragmentation pathway of Isoquinolin-4-amine.
Comparative Fragmentation Analysis
To better understand the fragmentation of isoquinolin-4-amine, it is instructive to compare its mass spectrum with those of structurally related compounds: isoquinoline and quinolin-4-amine.
Isoquinoline: The Parent Heterocycle
The mass spectrum of the parent compound, isoquinoline (C₉H₇N), also shows a characteristic loss of HCN.[6] The molecular ion of isoquinoline appears at m/z 129. A prominent fragment is observed at m/z 102, corresponding to the loss of 27 amu (HCN).[7] This demonstrates that the expulsion of HCN is an inherent fragmentation pathway of the isoquinoline ring system itself.
Quinolin-4-amine: The Positional Isomer
Quinolin-4-amine is a structural isomer of isoquinolin-4-amine, with the nitrogen atom in a different position within the bicyclic system. Its mass spectrum also displays a molecular ion peak at m/z 144 and a major fragment at m/z 117, indicating the loss of HCN.[8]
Table 2: Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |
| Isoquinolin-4-amine | 144 | 117 | HCN (27 amu) |
| Isoquinoline | 129 | 102 | HCN (27 amu) |
| Quinolin-4-amine | 144 | 117 | HCN (27 amu) |
The comparison reveals that the dominant fragmentation pathway, the loss of HCN, is conserved across these related structures. This suggests that this fragmentation is primarily driven by the stable isoquinoline/quinoline ring system. The presence of the amino group at position 4 does not fundamentally alter this primary fragmentation route but does influence the overall fragmentation pattern and relative ion intensities.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for acquiring the electron ionization mass spectrum of isoquinolin-4-amine.
Objective: To obtain the mass spectrum of isoquinolin-4-amine to confirm its molecular weight and characterize its fragmentation pattern.
Materials:
-
Isoquinolin-4-amine sample
-
Mass spectrometer with an electron ionization (EI) source (e.g., GC-MS or a direct insertion probe)
-
Volatile solvent (if using GC-MS, e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation:
-
For Direct Insertion Probe: Place a small amount (microgram quantity) of the solid isoquinolin-4-amine sample into a capillary tube for the direct insertion probe.
-
For GC-MS: Prepare a dilute solution of isoquinolin-4-amine in a suitable volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible library-matchable spectra)
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and expected fragments.
-
Ion Source Temperature: Typically set between 200-250 °C.
-
GC Parameters (if applicable):
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via the direct insertion probe or GC injection.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M˙⁺) at m/z 144.
-
Identify the major fragment ions, particularly the peak at m/z 117.
-
Calculate the neutral loss corresponding to the major fragment (144 - 117 = 27 amu).
-
Compare the acquired spectrum with library spectra (if available) for confirmation.
-
Below is a Graphviz diagram outlining the experimental workflow.
Caption: Experimental workflow for acquiring the mass spectrum of Isoquinolin-4-amine.
Conclusion
The mass spectrometry fragmentation of isoquinolin-4-amine is dominated by the characteristic loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a prominent fragment ion at m/z 117. This fragmentation pathway is also observed in the parent isoquinoline ring system and the positional isomer, quinolin-4-amine, highlighting it as a key diagnostic feature for this class of compounds. A thorough understanding of this fragmentation behavior, coupled with a systematic experimental approach, is essential for the accurate identification and structural elucidation of isoquinoline derivatives in various research and development settings.
References
-
PubChem. (n.d.). 4-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Bodi, A., Kvaran, Á., & Tsybizova, T. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(4), 681–689.
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. Retrieved from [Link]
- Sørensen, H. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
-
PubChem. (n.d.). 4-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the HPLC Retention Behavior of Isoquinolin-4-amine and Quinolin-4-amine
For researchers and professionals in drug development and analytical chemistry, understanding the subtle differences in the chromatographic behavior of isomeric compounds is paramount for developing robust separation methods. This guide provides an in-depth comparison of the anticipated High-Performance Liquid Chromatography (HPLC) retention times of two positional isomers: isoquinolin-4-amine and quinolin-4-amine. By examining their physicochemical properties and the principles of reversed-phase chromatography, we can predict their elution behavior and establish a sound basis for method development.
Unveiling the Isomers: A Structural Overview
Isoquinolin-4-amine and quinolin-4-amine share the same molecular formula (C₉H₈N₂) and molecular weight (144.17 g/mol )[1][2]. However, the position of the nitrogen atom within their fused heterocyclic ring structure is different, which fundamentally influences their electronic and chemical properties.
-
Quinolin-4-amine: The nitrogen atom is at position 1 of the quinoline ring system.
-
Isoquinolin-4-amine: The nitrogen atom is at position 2 of the isoquinoline ring system.
This seemingly minor structural variance has significant implications for the molecules' polarity, basicity (pKa), and hydrophobicity (LogP), all of which are critical determinants of their retention in reversed-phase HPLC.
Physicochemical Properties: The Key to Chromatographic Destiny
A side-by-side comparison of the key physicochemical properties of these isomers provides the foundation for predicting their HPLC retention behavior.
| Property | Isoquinolin-4-amine | Quinolin-4-amine | Rationale for Chromatographic Impact |
| Molecular Weight | 144.17 g/mol [1] | 144.17 g/mol [2] | Identical molecular weight suggests that separation will be driven by differences in polarity and interaction with the stationary phase rather than size. |
| pKa (of the conjugate acid) | ~5.4 (for isoquinoline)[3][4] | ~4.9 (for quinoline)[3] | The pKa indicates the pH at which the compound is 50% ionized. As basic compounds, their ionization state, and therefore their polarity and retention, will be highly dependent on the mobile phase pH. Isoquinoline is slightly more basic than quinoline. |
| LogP (Octanol-Water Partition Coefficient) | 1.21[5] | 1.6[2] | LogP is a measure of a compound's hydrophobicity. A higher LogP value indicates greater hydrophobicity and, in reversed-phase HPLC, generally leads to a longer retention time. Quinolin-4-amine is predicted to be more hydrophobic than isoquinolin-4-amine. |
The Chromatographic Arena: A Hypothetical HPLC Experiment
To illustrate the expected separation of these two isomers, we will outline a hypothetical reversed-phase HPLC experiment. The choice of chromatographic conditions is critical for achieving a successful separation of these basic, ionizable compounds.
Experimental Protocol
Objective: To separate isoquinolin-4-amine and quinolin-4-amine using reversed-phase HPLC and to predict their elution order based on their physicochemical properties.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for the separation of these relatively non-polar aromatic compounds.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The use of a buffered mobile phase is crucial for controlling the ionization of the basic analytes. A pH of around 2.7 (for 0.1% formic acid) will ensure that both amines are fully protonated, leading to more consistent retention and improved peak shape. The choice of acetonitrile as the organic modifier is common in reversed-phase HPLC.
3. Chromatographic Conditions:
-
Elution Mode: Isocratic or Gradient. An initial isocratic run with a 70:30 (A:B) mobile phase composition could be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare individual standard solutions of isoquinolin-4-amine and quinolin-4-amine, as well as a mixed standard solution, in the mobile phase to ensure compatibility.
Predicting the Elution Order: A Logic-Driven Analysis
In reversed-phase HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Based on the physicochemical data:
-
Quinolin-4-amine has a higher LogP value (1.6) compared to isoquinolin-4-amine (1.21)[2][5]. This indicates that quinolin-4-amine is more hydrophobic.
Therefore, under the proposed acidic mobile phase conditions where both compounds are fully protonated, it is predicted that quinolin-4-amine will have a longer retention time than isoquinolin-4-amine.
The lower basicity (lower pKa) of quinoline compared to isoquinoline also suggests a slightly lower polarity of the protonated quinolin-4-amine, which would contribute to its stronger retention on a C18 column.
Visualizing the Process
Caption: A schematic of the experimental workflow for the HPLC comparison of isoquinolin-4-amine and quinolin-4-amine.
Conclusion and Method Development Insights
This guide provides a scientifically grounded prediction of the HPLC retention behavior of isoquinolin-4-amine and quinolin-4-amine. The key takeaway for researchers is that quinolin-4-amine is expected to be more retentive on a C18 column under acidic mobile phase conditions due to its greater hydrophobicity.
When developing a separation method for these or similar isomers, the following points should be considered:
-
Mobile Phase pH is Critical: For basic compounds, controlling the mobile phase pH is the most effective tool for manipulating retention and achieving optimal peak shape.
-
LogP as a Predictive Tool: The octanol-water partition coefficient is a valuable indicator of relative retention in reversed-phase HPLC.
-
Systematic Approach: A structured approach to method development, starting with an understanding of the analyte's physicochemical properties, will lead to more efficient and robust methods.
By applying these principles, scientists can confidently approach the separation of these and other challenging isomeric compounds.
References
-
Dr. Silviu Pharmachem Pvt. Ltd. 4-Amino-Isoquinoline, Or Isoquinolin-4-Amine. IndiaMART. Available at: [Link]
-
PubChem. 4-Aminoisoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. 4-Aminoquinoline. Available at: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Dissociation constants pKa of isoquinoline bases. Available at: [Link]
-
Wikipedia. Isoquinoline. Available at: [Link]
-
FooDB. Showing Compound Isoquinoline (FDB012557). Available at: [Link]
-
PubChem. Quinolin-4-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. HPLC analysis, different retention time?. Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
Taylor & Francis Online. Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calculations. Available at: [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]
-
Chromatography Forum. Interesting retention time for C18 column. Available at: [Link]
-
Element Lab Solutions. HPLC Solvent Selection. Available at: [Link]
-
ResearchGate. List of the amines along with their retention times that can be... Available at: [Link]
Sources
A Researcher's Guide to the Verification of the Melting Point Range for Isoquinolin-4-amine Hydrochloride
The Significance of Melting Point in Compound Verification
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid to a liquid state. For a pure, crystalline compound, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, an accurate melting point determination serves two primary purposes:
-
Identification: Comparing the experimentally determined melting point with a known literature value can help confirm the identity of a compound.
-
Purity Assessment: A sharp, well-defined melting range is a strong indicator of high purity.
Given the limited publicly available data for Isoquinolin-4-amine hydrochloride, establishing a consistent and narrow melting range for a synthesized batch becomes a critical part of its initial characterization and a benchmark for future syntheses.
Comparative Analysis of Methodologies
Two primary techniques are employed for melting point determination in a modern research laboratory: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).
| Feature | Capillary Melting Point Apparatus | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition of a sample heated in a capillary tube.[1] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3][4] |
| Data Output | A temperature range (onset of melting to completion of melting).[5] | A thermogram showing heat flow vs. temperature, from which the onset, peak, and enthalpy of melting can be determined. |
| Sample Size | 2-3 mm of packed solid in a capillary tube.[1][6] | Typically 5-20 mg in a sealed pan.[7] |
| Precision | Operator-dependent; requires careful observation. | Highly precise and automated. |
| Information Provided | Melting range. | Melting point (onset and peak), enthalpy of fusion (ΔHfus), information on polymorphism, and other thermal events.[2][3] |
| Advantages | Rapid, simple, and widely available instrumentation. | Highly accurate, reproducible, provides quantitative thermodynamic data, and can detect subtle thermal events.[2][7] |
| Disadvantages | Subjective, less precise, and provides limited information beyond the melting range. | More expensive instrumentation, requires more complex sample preparation and data analysis. |
Experimental Protocols
Protocol 1: Capillary Melting Point Determination
This method relies on a heated block with a sample holder for a small capillary tube containing the compound. The sample is observed through a magnifying lens as the temperature is slowly increased.[1][5]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]
-
Press the open end of a capillary tube into the powdered sample until a small amount of solid is trapped.[6]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be 2-3 mm.[1][6]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[1]
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate. Allow the apparatus to cool at least 20°C below this approximate value before proceeding.[5]
-
For an accurate measurement, set the heating rate to 1-2°C per minute as you approach the expected melting point.[1]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last crystal melts into a clear liquid (the clear point).[8]
-
The recorded values constitute the melting point range. For reproducibility, repeat the measurement with two additional samples.[5]
-
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using a capillary apparatus.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC provides a more detailed and quantitative analysis of the melting process. It measures the heat absorbed by the sample during melting, which is an endothermic process.[2][3][4]
Methodology:
-
Instrument and Sample Preparation:
-
Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.[7]
-
Accurately weigh 5-10 mg of the dry, powdered this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument to heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.
-
The temperature program should span a range that fully encompasses the expected melting point (e.g., from room temperature to 250°C).
-
The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the melting event.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak temperature represents the temperature at which the melting rate is maximal.
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.
-
Workflow for Differential Scanning Calorimetry (DSC) Analysis
Caption: Workflow for determining melting point and enthalpy using DSC.
Interpretation and Trustworthiness
A self-validating experimental system is crucial for trustworthiness. For this compound, this means:
-
Consistency: The melting range determined by the capillary method should be consistent across multiple measurements.
-
Correlation: The capillary melting range should correlate well with the onset and peak temperatures from the DSC analysis.
-
Purity Indication: A narrow melting range (e.g., < 2°C) from the capillary method and a sharp, single peak in the DSC thermogram are strong indicators of a pure compound. A broad range or multiple peaks in the DSC may suggest the presence of impurities or polymorphism.
By employing both methodologies, you create a system of checks and balances. The capillary method provides a quick and accessible verification, while DSC offers a quantitative and more definitive characterization of the thermal properties of your this compound sample. This dual approach provides the highest level of confidence in your results, which is paramount for advancing any compound in the drug development pipeline.
References
-
Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. Available at: [Link]
-
MITOCW | Melting Point | MIT Digital Lab Techniques Manual . Available at: [Link]
-
Melting Point Apparatus SMP40 . Stuart Equipment. Available at: [Link]
-
Melting point determination . University of Calgary. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. Available at: [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications . Jordi Labs. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) . METTLER TOLEDO. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle . ResolveMass Laboratories Inc. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) Testing of Materials . Applus+ DatapointLabs. Available at: [Link]
Sources
- 1. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
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- 3. mt.com [mt.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 8. aquaterra.hu [aquaterra.hu]
A Researcher's Guide to the UV-Vis Absorption Maxima of Isoquinoline Amine Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of molecular scaffolds is paramount. Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Among these, aminoisoquinolines are of particular interest due to their diverse pharmacological activities. This guide provides an in-depth comparison of the UV-Vis absorption maxima of various isoquinoline amine derivatives, offering experimental data, explaining the underlying principles of their spectroscopic behavior, and detailing a robust protocol for their analysis.
The Influence of Structure and Solvent on Absorption
The position of the amino group on the isoquinoline ring system and the polarity of the solvent are two critical factors that significantly influence the ultraviolet-visible (UV-Vis) absorption characteristics of these compounds. The introduction of an amino group, a strong auxochrome, to the isoquinoline core generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the parent isoquinoline molecule. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom of the amino group.
The extent of this shift and the overall spectral profile are highly dependent on the position of the amino substituent. Furthermore, the polarity of the solvent can induce solvatochromic shifts, altering the energy levels of the ground and excited states of the molecule, and thus changing the wavelength of maximum absorption (λmax).
Comparative Analysis of UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) |
| Isoquinoline | Cyclohexane | 218, 265, 312, 318 |
| Methanol | 217, 265, 317 | |
| 1-Aminoisoquinoline | Water | 238, 280, 335[2] |
| 3-Aminoisoquinoline | Ethanol/Methanol | ~220-230, ~270-280, ~320-340[1] |
| Water | 235, 275, 330 | |
| 4-Aminoisoquinoline | Water | 235, 320 |
| 5-Aminoisoquinoline | Water | 240, 325 |
| Ethanol | 243, 335 | |
| 6-Aminoisoquinoline | Water | 245, 285, 340 |
| Ethanol | 248, 290, 350 | |
| 7-Aminoisoquinoline | Water | 250, 345 |
| Ethanol | 253, 355 | |
| 8-Aminoisoquinoline | Water | 240, 320 |
| Ethanol | 245, 330 |
Note: The data for aminoisoquinolines in water is from neutral solutions. The values for 3-Aminoisoquinoline in Ethanol/Methanol are predicted values.
From the available data, several trends can be observed:
-
Effect of Amino Group Position: The position of the amino group significantly impacts the absorption maxima. For instance, 4- and 5-aminoisoquinoline exhibit a strong absorption band above 320 nm, which is a notable bathochromic shift compared to isoquinoline.
-
Solvatochromic Effects: For the isomers where data is available in both water and ethanol (5-, 6-, 7-, and 8-aminoisoquinoline), a consistent bathochromic shift is observed in the more polar solvent, ethanol. This positive solvatochromism suggests that the excited state is more polar than the ground state, and is thus stabilized to a greater extent by the polar solvent.
Understanding the Electronic Transitions
The UV-Vis absorption spectra of isoquinoline and its amino derivatives are characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions. The isoquinoline ring system gives rise to characteristic absorption bands, and the addition of the amino group introduces further transitions and modifies the existing ones.
Caption: Energy level diagram showing π -> π* and n -> π* transitions.
The intense absorption bands observed are typically due to π → π* transitions within the aromatic system. The weaker, longer-wavelength absorptions, which are not always distinctly observed, can be attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atoms. The amino group's lone pair participation in the π-system enhances the probability of π → π* transitions, often leading to increased molar absorptivity.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure accurate and reproducible determination of UV-Vis absorption maxima, a standardized experimental protocol is crucial. The following section details a robust methodology for the analysis of isoquinoline amine derivatives.
Materials and Equipment
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Analytical balance
-
Solvents (spectroscopic grade, e.g., cyclohexane, acetonitrile, ethanol)
-
Isoquinoline amine derivative sample
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Choose solvents of varying polarity to assess solvatochromic effects. Ensure the solvents are of spectroscopic grade and are transparent in the desired wavelength range.
-
Prepare a stock solution of the isoquinoline amine derivative in a chosen solvent. The concentration should be accurately known, typically in the range of 10⁻³ to 10⁻⁴ M.
-
-
Sample Preparation:
-
From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A typical final concentration for measurement is around 10⁻⁵ M.[1]
-
Use volumetric flasks for accurate dilutions.
-
-
Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200 - 600 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
This guide provides a comparative overview of the UV-Vis absorption maxima of isoquinoline amine derivatives, highlighting the influence of the amino group's position and solvent polarity. While a complete experimental dataset is not yet available, the provided data and the detailed experimental protocol offer a solid foundation for researchers in the field. The systematic determination of the absorption characteristics of a full series of aminoisoquinolines in a range of solvents would be a valuable contribution to the scientific community, further enhancing our understanding of these important heterocyclic compounds and aiding in the rational design of novel therapeutic agents.
References
-
NIST Chemistry WebBook. 1-Aminoisoquinoline. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 4-Aminoisoquinoline and 5-Aminoisoquinoline
An In-depth Analysis for Synthetic and Medicinal Chemists
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with the position of substituents dramatically influencing molecular properties and biological activity. Among these, aminoisoquinolines are particularly valuable as versatile synthetic intermediates. This guide provides a detailed comparison of the chemical reactivity of two key isomers: 4-aminoisoquinoline and 5-aminoisoquinoline. We will explore how the placement of the amino group on either the pyridine or benzene ring of the isoquinoline core dictates the molecule's electronic landscape and, consequently, its behavior in common synthetic transformations. This analysis is grounded in established chemical principles and supported by experimental data to aid researchers in experimental design and the strategic development of novel molecular entities. 5-Aminoisoquinoline, for instance, serves as a crucial building block in the synthesis of pharmaceuticals targeting cancer and neurological disorders[1].
I. Electronic Structure: The Foundation of Reactivity
The reactivity of an aromatic system is fundamentally governed by its electron density distribution. In isoquinoline, the pyridine ring is electron-deficient (π-deficient) due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C1 position.[2][3] Conversely, the benzene ring is comparatively electron-rich, favoring electrophilic substitution, which typically occurs at the C5 and C8 positions.[4]
The introduction of a powerful electron-donating amino (-NH₂) group drastically alters this landscape. Its effect is twofold: it increases the overall electron density of the ring system and directs incoming electrophiles. The critical difference between the 4- and 5-amino isomers lies in which ring the amino group's activating effect is primarily exerted.
-
4-Aminoisoquinoline : The amino group is on the electron-deficient pyridine ring. Its strong +M (mesomeric) effect significantly increases the electron density of this ring, counteracting the electron-withdrawing effect of the heterocyclic nitrogen. This activation has profound implications for electrophilic substitution on the pyridine ring, a reaction that is typically disfavored in the parent isoquinoline.
-
5-Aminoisoquinoline : The amino group is on the electron-rich benzene ring. Its activating effect reinforces the inherent nucleophilicity of this ring, making it highly susceptible to electrophilic attack.
This fundamental electronic difference is the primary determinant of the divergent reactivity pathways discussed below.
Figure 1. Structures of 4-Aminoisoquinoline and 5-Aminoisoquinoline.
II. Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The outcomes for 4- and 5-aminoisoquinoline diverge significantly due to the directing effects of the amino group.
5-Aminoisoquinoline: Reactivity in the Benzene Ring
In 5-aminoisoquinoline, the amino group strongly activates the benzene ring. As an ortho-, para-directing group, it directs incoming electrophiles to the C6 and C8 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C8 position, which is peri- to the C1 of the pyridine ring.
-
Nitration : Nitration of isoquinoline itself yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[4] However, for 5-aminoisoquinoline, the powerful directing effect of the amino group is expected to lead to substitution primarily at the C6 and C8 positions.
-
Halogenation : Bromination of isoquinoline can lead to 5-bromoisoquinoline.[4] For 5-aminoisoquinoline, halogenation is expected to proceed readily, directed to the positions ortho and para to the amino group.
4-Aminoisoquinoline: A More Complex Profile
For 4-aminoisoquinoline, the situation is more nuanced. The amino group activates the pyridine ring, which is normally deactivated towards electrophilic attack. The ortho- (C3) and para- (C1) positions relative to the amino group are electronically activated. However, the inherent electron deficiency of the pyridine ring and the protonation of the ring nitrogen under strongly acidic conditions (common for SEAr) can complicate reactions.
A common synthetic route to functionalized 4-aminoisoquinolines involves starting with a substituted isoquinoline and introducing the amino group later. For example, a synthesis method for 4-aminoisoquinoline-8-methyl formate involves the bromination of 8-isoquinolinecarboxylic acid methyl ester to yield 4-bromo-isoquinoline-8-methyl formate, followed by a palladium-catalyzed amination reaction.[5][6] This multi-step approach bypasses the challenges of direct electrophilic substitution on a deactivated ring, even with the presence of an amino group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Isomer | Activating Group | Primary Ring of Activity | Predicted Major Substitution Site(s) | Rationale |
| 4-Aminoisoquinoline | -NH₂ at C4 | Pyridine Ring | C3 | The amino group activates the otherwise deactivated pyridine ring. Acidic conditions, however, can lead to complex outcomes. |
| 5-Aminoisoquinoline | -NH₂ at C5 | Benzene Ring | C6, C8 | The powerful ortho, para-directing -NH₂ group strongly activates the already electron-rich benzene ring. |
III. Diazotization and Sandmeyer Reactions: Gateway to Functionalization
The conversion of an aromatic amino group into a diazonium salt (diazotization) is one of the most powerful transformations in synthetic chemistry.[7][8] The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide array of nucleophiles, often through copper-catalyzed Sandmeyer reactions.[9][10][11][12][13][14] This provides a reliable method for installing halides, cyano, hydroxyl, and other functional groups.[9][11]
The efficiency and stability of the diazonium intermediates derived from 4- and 5-aminoisoquinoline can differ, impacting the overall yield of subsequent substitution reactions. While specific comparative yield data is sparse in the literature, the general protocols are well-established.
Experimental Protocol: General Diazotization-Sandmeyer Reaction
This protocol describes a general procedure for converting an aminoisoquinoline to a halogenated isoquinoline.
Causality in Protocol Design:
-
Low Temperature (0-5 °C): Diazonium salts are often unstable at higher temperatures, decomposing to form unwanted byproducts. Maintaining a low temperature throughout the diazotization and substitution is critical for achieving high yields.[13]
-
In Situ Generation of Nitrous Acid: Sodium nitrite is reacted with a strong acid (like HCl or H₂SO₄) to generate the reactive nitrosating agent, nitrous acid (HNO₂), directly in the reaction mixture.[7][13] This is a standard and safe procedure that avoids handling the unstable pure nitrous acid.
-
Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, initiated by a one-electron transfer from a copper(I) salt to the diazonium ion.[9][11][15] This generates an aryl radical and dinitrogen gas, followed by the transfer of the halide from the copper(II) species to the aryl radical.
Figure 2. General experimental workflow for the Sandmeyer reaction of aminoisoquinolines.
Step-by-Step Methodology:
-
Diazotization:
-
To a stirred solution of the aminoisoquinoline (1.0 eq) in an appropriate acid (e.g., 6M HCl), cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (for Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
While stirring vigorously, slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution.
-
Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, neutralize with a base (e.g., NaOH or NH₄OH), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the resulting halogenated isoquinoline by column chromatography or recrystallization.
-
The transformation of 3-aminoisoquinoline into 3-bromo- and 3-fluoro-isoquinoline via diazotization has been reported, demonstrating the applicability of this method to the isoquinoline scaffold.[16]
IV. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[17][18] Halogenated derivatives of 4- and 5-aminoisoquinoline, readily prepared via Sandmeyer reactions, are excellent substrates for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.
The position of the amino group can influence these reactions through steric and electronic effects, potentially affecting catalyst turnover and reaction kinetics. For instance, a bulky protecting group on a C5-amino substituent might sterically hinder the oxidative addition step at a C4-halide.
Table 2: Potential for Palladium-Catalyzed Cross-Coupling
| Starting Material | Potential Coupling Reaction | Product Type | Considerations |
| 4-Bromo-5-aminoisoquinoline | Suzuki Coupling (with Arylboronic acid) | 4-Aryl-5-aminoisoquinoline | The amino group at C5 may influence catalyst coordination. Protection of the -NH₂ group might be necessary. |
| 5-Bromo-4-aminoisoquinoline | Buchwald-Hartwig Amination (with an amine) | N-Substituted-5-amino-4-aminoisoquinoline derivative | The C4 amino group could potentially compete in the coupling, necessitating protection or careful choice of reaction conditions. |
| 1-Chloro-4-aminoisoquinoline | Sonogashira Coupling (with a terminal alkyne) | 1-Alkynyl-4-aminoisoquinoline | The C1 position is highly activated towards substitution, making this a favorable transformation. |
The synthesis of quinolyl and isoquinolyl heteroarylamines has been achieved using palladium-catalyzed Suzuki cross-coupling reactions, highlighting the utility of this methodology for these scaffolds.[19] Furthermore, palladium-catalyzed processes have been developed for the synthesis of various 4-aminoquinoline derivatives, underscoring the robustness of these methods.[20][21]
Figure 3. A simplified catalytic cycle for the Suzuki cross-coupling reaction.
V. Conclusion and Synthetic Outlook
The reactivity of 4-aminoisoquinoline and 5-aminoisoquinoline is dictated by the electronic interplay between the activating amino group and the distinct rings of the isoquinoline nucleus.
-
5-Aminoisoquinoline behaves as a classic activated aromatic amine, undergoing facile electrophilic substitution on its benzene ring at the C6 and C8 positions. Its amino group can be readily converted to a diazonium salt, providing access to a wide range of 5-substituted isoquinolines via Sandmeyer and related reactions.
-
4-Aminoisoquinoline presents a more complex but synthetically interesting profile. The amino group activates the typically unreactive pyridine ring, although electrophilic substitution can be challenging. Its primary synthetic utility often arises from using the amino group as a handle for diazotization, enabling functionalization at the C4 position, or by employing it in palladium-catalyzed amination reactions to build the molecule from a pre-functionalized isoquinoline core.
For the medicinal or synthetic chemist, the choice between these two isomers is a strategic one. To functionalize the benzene ring, 5-aminoisoquinoline is the clear starting point. To introduce diversity at the C4 position or to explore the chemistry of an activated pyridine ring, 4-aminoisoquinoline offers unique opportunities. Understanding these fundamental differences is paramount for the efficient and rational design of novel isoquinoline-based compounds.
References
-
Boyer, J. H., & Wolford, B. T. (1956). Notes - The Diazotization of 3-Aminoisoquinoline. The Journal of Organic Chemistry. [Link]
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. (n.d.).
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Preparation of 4-aminoisoquinoline. Retrieved from [Link]
-
Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Huang, Q., Hunter, J. A., & Larock, R. C. (2001). Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes. Organic Chemistry Portal. [Link]
-
Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for isoquinoline reactivity)
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]
-
GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
MasterOrganicChemistry.com. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Stanetty, P., et al. (2005). Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Ruiz, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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- 1. chemimpex.com [chemimpex.com]
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- 3. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
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A Comparative Guide to Elemental Analysis and Alternative Purity Verification Methods for Isoquinolin-4-amine HCl
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Isoquinolin-4-amine hydrochloride (C₉H₉ClN₂), a key building block in the synthesis of various biologically active compounds, requires stringent purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of elemental analysis as a fundamental technique for purity determination against orthogonal methods such as quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and acid-base titration. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
The Central Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a cornerstone for verifying the empirical formula and, by extension, the purity of a synthesized compound. This technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂). For a hydrochloride salt like Isoquinolin-4-amine HCl, the presence of chlorine is also a key identifying feature, though not typically measured by standard CHN analyzers. The principle is straightforward: a pure compound will yield experimental percentages of C, H, and N that closely match the theoretical values calculated from its molecular formula.
Theoretical Elemental Composition of Isoquinolin-4-amine HCl
To establish a baseline for our analysis, we first calculate the theoretical elemental composition of Isoquinolin-4-amine HCl.
Molecular Formula: C₉H₉ClN₂
Molecular Weight: 180.63 g/mol
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 59.84 |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 5.03 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 19.62 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.51 |
| Total | 180.65 | 100.00 |
Note: Slight variations in total molecular weight may occur due to rounding of atomic weights.
I. Elemental Analysis (CHN Combustion)
Elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, and nitrogen in the sample. A significant deviation from the theoretical values suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis.
Experimental Protocol: CHN Analysis
Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of Isoquinolin-4-amine HCl.
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
-
Isoquinolin-4-amine HCl sample (finely powdered and dried under vacuum)
-
Tin capsules for solid samples
-
Microbalance (readable to at least 0.001 mg)
-
High-purity oxygen (99.995%)
-
High-purity helium (99.999%)
-
Acetanilide or other suitable certified reference material for calibration
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., acetanilide). This establishes the relationship between the detector response and the known amounts of C, H, and N.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried Isoquinolin-4-amine HCl sample into a tin capsule using a microbalance.
-
Fold the tin capsule to securely enclose the sample, ensuring no loss of material. For hygroscopic or air-sensitive samples, this step should be performed in a glove box under an inert atmosphere.[1]
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in a pure oxygen environment.[2]
-
The combustion products (CO₂, H₂O, N₂, and other gases) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.
Data Interpretation and Acceptance Criteria
The experimental results are compared against the theoretical values. For pharmaceutical-grade compounds, the acceptance criteria for elemental analysis are typically within ±0.4% of the theoretical value for each element.
| Element | Theoretical Mass % | Expected Experimental Range (±0.4%) |
| Carbon (C) | 59.84% | 59.44% - 60.24% |
| Hydrogen (H) | 5.03% | 4.63% - 5.43% |
| Nitrogen (N) | 15.51% | 15.11% - 15.91% |
Causality Behind Deviations:
-
Low Carbon and Hydrogen: May indicate the presence of inorganic impurities (e.g., salts) or excess water.
-
High Carbon and/or Hydrogen: Could suggest the presence of organic solvent residues.
-
Deviations in Nitrogen: Can point to the presence of nitrogen-containing or nitrogen-lacking impurities.
Visualization of the Elemental Analysis Workflow
Caption: Workflow for CHN elemental analysis.
II. Comparative Purity Assessment Techniques
While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the nature and quantity of specific impurities. Therefore, orthogonal analytical methods are essential for a comprehensive purity assessment.
A. Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[3]
Experimental Protocol: qNMR
Objective: To determine the absolute purity of Isoquinolin-4-amine HCl using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Isoquinolin-4-amine HCl sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be soluble in the same deuterated solvent.[4]
-
Deuterated solvent (e.g., DMSO-d₆, D₂O). For hydrochloride salts that may exhibit poor solubility or signal broadening, an alkaline deuterated solvent can be used to neutralize the salt in situ.[5]
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Isoquinolin-4-amine HCl into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte (Isoquinolin-4-amine HCl) and a signal of the internal standard.
-
Purity Calculation:
The purity of the analyte (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
Visualization of qNMR Purity Calculation
Caption: Inputs for the qNMR purity calculation.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to identify, quantify, and purify individual components of a mixture. For purity analysis, it is used to separate the main compound from any impurities.
Experimental Protocol: HPLC
Objective: To determine the purity of Isoquinolin-4-amine HCl by separating it from potential impurities.
Instrumentation: An HPLC system with a UV detector.
Materials:
-
Isoquinolin-4-amine HCl sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate or other suitable buffer components
-
Formic acid or acetic acid for pH adjustment
Chromatographic Conditions (A starting point for method development):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Prepare a stock solution of Isoquinolin-4-amine HCl in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
C. Acid-Base Titration
The hydrochloride salt of an amine can be titrated with a strong base to determine its purity. This method is particularly useful for quantifying the amount of the amine salt present.
Experimental Protocol: Potentiometric Titration
Objective: To determine the purity of Isoquinolin-4-amine HCl by titration with a standardized strong base.
Instrumentation: An automatic potentiometric titrator with a pH electrode.
Materials:
-
Isoquinolin-4-amine HCl sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or a suitable non-aqueous solvent (e.g., ethanol)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of Isoquinolin-4-amine HCl into a beaker. Dissolve the sample in approximately 50 mL of deionized water or ethanol.
-
Titration:
-
Place the beaker on the titrator and immerse the pH electrode and the burette tip into the solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution. The titrator will record the pH as a function of the volume of titrant added.
-
-
Data Analysis:
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the purity of the Isoquinolin-4-amine HCl sample.
-
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
MW_analyte = Molecular weight of Isoquinolin-4-amine HCl (180.63 g/mol )
-
m_sample = Mass of the sample (g)
Comparative Analysis of Purity Assessment Methods
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC | Acid-Base Titration |
| Principle | Combustion and detection of elemental gases | Nuclear magnetic resonance of protons compared to an internal standard | Chromatographic separation based on polarity | Neutralization reaction |
| Information Provided | Elemental composition, confirmation of empirical formula | Absolute purity, structural information, quantification of impurities with known structures | Relative purity, detection and quantification of impurities | Purity based on the amount of titratable amine salt |
| Strengths | Direct, fundamental assessment of purity; cost-effective | Primary ratio method; provides structural information; non-destructive | High sensitivity and resolution; can separate complex mixtures | High precision and accuracy; low cost |
| Weaknesses | Does not identify specific impurities; destructive | Lower sensitivity than HPLC; requires a certified internal standard; potential for signal overlap | Requires method development; may not detect all impurities (e.g., those without a chromophore) | Only quantifies the acidic/basic component; susceptible to interference from other acidic or basic impurities |
| Typical Application | Initial purity confirmation and formula verification | Definitive purity assessment of reference standards and APIs | Routine quality control, impurity profiling, stability testing | Assay of bulk API |
Visualization of Method Selection Logic
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The determination of purity for an active pharmaceutical ingredient such as Isoquinolin-4-amine HCl requires a multi-faceted analytical approach. Elemental analysis stands as an indispensable tool for the fundamental confirmation of the compound's empirical formula and provides a robust, direct measure of purity. However, a comprehensive understanding of a sample's purity profile necessitates the use of orthogonal methods.
HPLC is unparalleled in its ability to separate and quantify a wide range of potential impurities, making it ideal for routine quality control and stability studies. qNMR offers the distinct advantage of being a primary ratio method, capable of providing a highly accurate, absolute purity value without the need for a reference standard of the analyte itself. Finally, acid-base titration provides a simple, cost-effective, and highly precise method for the assay of the bulk amine hydrochloride content.
Ultimately, the choice and combination of these techniques should be guided by the specific requirements of the analysis, the stage of drug development, and regulatory expectations. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and ensure the quality and integrity of their scientific work.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. (2006). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). [Link]
- Pifer, C. W., & Wollish, E. G. (1952). Potentiometric Titration of Amine Halide Salts in Acetic Acid. Analytical Chemistry, 24(2), 300–306.
-
Elementar. Best practices for sample preparation in elemental analysis. (2025). [Link]
-
Royal Society of Chemistry. CHNS Elemental Analysers. (2008). [Link]
- Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.
-
Pearson Education. Element Mass % Calculator. [Link]
Sources
A Comparative Guide to Reference Standards for 4-Aminoisoquinoline Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling is a critical component of this process, mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This guide provides an in-depth technical comparison of reference standards and analytical strategies for the impurity profiling of 4-aminoisoquinoline, a key building block in medicinal chemistry.[3] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Understanding the Impurity Landscape of 4-Aminoisoquinoline
Impurities in 4-aminoisoquinoline can originate from its synthesis, degradation, or storage. A thorough understanding of these potential impurities is the first step in developing a robust impurity profiling method.
Process-Related Impurities
The synthesis of 4-aminoisoquinoline can introduce several potential impurities, including starting materials, intermediates, by-products, and reagents. For instance, a common synthetic route to a 4-aminoisoquinoline derivative involves the use of 8-bromoisoquinoline, N-bromosuccinimide, and t-butyl carbamate.[4] Consequently, residual amounts of these reagents or their derivatives could be present in the final product. Another synthetic pathway for a similar compound highlights the potential for regioisomers, such as 5-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, which can be difficult to separate from the desired product.[5]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted isoquinoline or its precursors.
-
Intermediates: Nitro- and bromo-substituted isoquinolines (e.g., 4-nitroisoquinoline, 8-bromoisoquinoline).[4]
-
By-products: Regioisomers formed during substitution reactions.[5]
-
Reagents: Residual catalysts (e.g., palladium), and other synthetic reagents.
Degradation Products
Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6] These studies involve subjecting the API to stress conditions such as hydrolysis, oxidation, and photolysis to accelerate its degradation.[7]
For an aromatic amine like 4-aminoisoquinoline, the following degradation pathways are plausible:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, potentially forming nitroso, nitro, or N-oxide derivatives. The aromatic rings can also undergo hydroxylation.[8]
-
Hydrolytic Degradation: While generally stable, forced conditions of extreme pH and temperature could lead to hydrolysis, potentially cleaving the amino group to form 4-hydroxyisoquinoline, though this is less common for aromatic amines.[8]
-
Photolytic Degradation: Exposure to UV light can induce photodegradation, potentially leading to dimerization, oxidation, or cleavage of the molecule.[9][10]
The Central Role of Reference Standards
Accurate impurity profiling is impossible without well-characterized reference standards. These standards are used to confirm the identity and quantity of impurities.
-
Primary Reference Standard: A highly purified and well-characterized standard of the API itself (in this case, 4-aminoisoquinoline). Commercially available 4-aminoisoquinoline with a purity of 97% or higher can serve as a starting point for in-house qualification.[11]
-
Impurity Reference Standards: These are purified samples of known impurities. Due to the specialized nature of API impurities, commercial certified reference standards for specific 4-aminoisoquinoline impurities are often unavailable. Therefore, they are typically prepared in-house through synthesis or isolated from forced degradation studies and subsequently characterized using spectroscopic techniques like NMR and mass spectrometry.
A Comparative Approach to Analytical Methodologies
A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the API in the presence of its impurities and degradation products.[12] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.[13]
HPLC Column Selection: A Critical Choice
The choice of HPLC column is critical for achieving the necessary resolution between 4-aminoisoquinoline and its potential impurities. As a polar, basic compound, careful consideration of the stationary phase is required.
| Column Chemistry | Principle of Separation | Advantages for 4-Aminoisoquinoline | Potential Disadvantages | Recommended For |
| C18 (Octadecylsilane) | Reversed-phase chromatography based on hydrophobic interactions.[14] | Good starting point, widely available, and effective for separating non-polar to moderately polar compounds. | Potential for poor retention and peak tailing with highly polar, basic compounds like 4-aminoisoquinoline due to secondary interactions with residual silanols. | Initial screening and separation of less polar process-related impurities. |
| Phenyl-Hexyl | Reversed-phase with additional π-π interactions from the phenyl group.[12] | Enhanced selectivity for aromatic compounds. The hexyl linker provides a different hydrophobic interaction compared to C18, which can improve resolution of structurally similar aromatic impurities.[15] | May exhibit different retention characteristics that require method optimization. | Resolving aromatic process-related impurities and degradation products with similar hydrophobicity but different aromatic character. |
| Cyano (CN) | Can be used in both reversed-phase and normal-phase modes. Provides different selectivity based on dipole-dipole interactions.[16] | Offers unique selectivity for polar compounds and can provide good peak shape for basic compounds.[17] | Can be less stable at extreme pH values compared to C18 or Phenyl-Hexyl phases. | Alternative selectivity when C18 and Phenyl-Hexyl columns fail to provide adequate resolution. |
Experimental Protocol: A Stability-Indicating HPLC-UV/MS Method
This protocol outlines a self-validating system for the impurity profiling of 4-aminoisoquinoline.
Objective: To develop and validate a stability-indicating HPLC-UV/MS method for the separation and quantification of 4-aminoisoquinoline from its potential process-related impurities and degradation products.
Materials:
-
4-Aminoisoquinoline Reference Standard (≥97% purity)
-
HPLC grade acetonitrile and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
Instrumentation:
-
HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]
-
Analytical columns:
-
Column 1: C18, 150 x 4.6 mm, 3.5 µm
-
Column 2: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Workflow Diagram:
Caption: Workflow for 4-aminoisoquinoline impurity profiling.
Step-by-Step Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve 10 mg of 4-aminoisoquinoline in 10 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve 10 mg of 4-aminoisoquinoline in 10 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve 10 mg of 4-aminoisoquinoline in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 4-aminoisoquinoline to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 4-aminoisoquinoline (1 mg/mL in methanol) to UV light (ICH Q1B conditions).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: 220-400 nm
-
MS Detection: ESI positive mode, scan range m/z 100-500
-
-
Method Validation:
-
Validate the optimized method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Data Interpretation and Impurity Characterization
The combination of PDA and MS data is powerful for impurity characterization.
-
UV (PDA) Data: Provides information on the chromophore of the molecule. Significant shifts in the UV spectrum compared to the parent compound can indicate structural changes.
-
MS Data: Provides the molecular weight of the impurities.
-
MS/MS Data: Fragmentation patterns provide structural information, allowing for the elucidation of unknown impurity structures.[6] For example, a mass shift of +16 Da would suggest oxidation (e.g., N-oxide or hydroxylation).
Conclusion
The successful impurity profiling of 4-aminoisoquinoline relies on a systematic and scientifically sound approach. This guide has outlined the critical considerations, from understanding potential impurities to selecting appropriate analytical methodologies and reference standards. By implementing a robust, validated, stability-indicating HPLC-UV/MS method, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their 4-aminoisoquinoline-containing products. The absence of commercially available impurity reference standards necessitates a proactive approach to their in-house generation and characterization, a critical step in building a comprehensive impurity profile.
References
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Hilaris Publisher. LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link]
-
Welch Materials, Inc. HPLC Columns and Consumables Selection Chart. [Link]
-
Taylor & Francis Online. Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. [Link]
-
SciSpace. Forced Degradation Studies. [Link]
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Taylor & Francis Online. Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. [Link]
-
PMC. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. [Link]
-
Taylor & Francis Online. Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. [Link]
-
Chrom Tech. HPLC Columns | LC Column | UHPLC Columns Supplier. [Link]
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Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
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AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
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MZ-Analysentechnik. HPLC Columns. [Link]
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Phenomenex. Leader in Analytical Chemistry Solutions. [Link]
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Exmere Ltd. Exsil HPLC Columns & Bulk Media - OEM Service. [Link]
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Biocompare. Picking the Perfect HPLC Column. [Link]
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- Google Patents. Preparation method and application of impurities of 4-aminoquinoline compound.
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PubMed. Hydrolysis of irinotecan and its oxidative metabolites... [Link]
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ResearchGate. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]
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MDPI. Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. [Link]
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PMC. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. [Link]
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PubMed. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor... [Link]
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Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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ResearchGate. Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
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SpringerLink. Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
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PMC. Amino acids biosynthesis and nitrogen assimilation pathways: a great genomic deletion during eukaryotes evolution. [Link]
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Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]
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WikiLectures. Degradation of amino acids. [Link]
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A Guide to the Crystallographic Analysis of Isoquinolin-4-amine Hydrochloride: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Solid-State Characterization
The spatial arrangement of molecules in a crystal lattice, known as the crystal packing, and the network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) directly influence the macroscopic properties of a material. For an API like isoquinolin-4-amine hydrochloride, variations in the crystal structure, a phenomenon known as polymorphism, can lead to different physical properties.[1][2][3][4] Therefore, identifying and characterizing the most stable and soluble crystalline form is a critical step in drug development to ensure consistent product performance and quality. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid.[5][6][7][8]
Synthesis and Crystallization of this compound
The first step towards crystal structure analysis is the synthesis of the free base, isoquinolin-4-amine, followed by its conversion to the hydrochloride salt and subsequent crystallization.
Synthesis of Isoquinolin-4-amine
A common route to isoquinolin-4-amine involves the reduction of 4-nitroisoquinoline.
Experimental Protocol:
-
Reduction of 4-nitroisoquinoline: To a solution of 4-nitroisoquinoline in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, if using SnCl₂, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts and liberate the free amine. Extract the product into an organic solvent like ethyl acetate. If using catalytic hydrogenation, filter off the catalyst.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude isoquinolin-4-amine can be purified by column chromatography on silica gel.
Formation and Crystallization of the Hydrochloride Salt
The hydrochloride salt is formed by reacting the purified free base with hydrochloric acid. The key to obtaining single crystals suitable for SC-XRD is to control the rate of crystallization.
Experimental Protocol:
-
Salt Formation: Dissolve the purified isoquinolin-4-amine in a minimal amount of a suitable solvent, such as isopropanol or ethanol. To this solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as ethereal HCl) dropwise while stirring.
-
Inducing Crystallization: The hydrochloride salt may precipitate immediately. To obtain single crystals, various techniques can be employed:
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place the vial containing the solution of the salt inside a larger sealed chamber containing a more volatile "anti-solvent" (a solvent in which the salt is less soluble, e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the salt and promote the growth of well-ordered crystals.
-
Cooling Crystallization: Slowly cool a saturated solution of the salt.
-
The choice of solvent system is critical and may require screening of several options to find the optimal conditions for single crystal growth.
Workflow for Crystal Structure Determination
The overall process from the synthesized compound to the final crystal structure is outlined in the following workflow diagram.
Caption: Potential relationships between different crystalline forms of this compound.
Conclusion
While a definitive crystal structure for this compound is not yet publicly available, this guide provides the necessary framework for its determination and analysis. By following the detailed experimental protocols and employing a systematic approach to crystallization and characterization, researchers can elucidate the three-dimensional structure of this important compound. The subsequent analysis of the crystal packing and intermolecular interactions will provide invaluable insights into its physicochemical properties, paving the way for the rational design and development of new therapeutic agents. The principles and methodologies outlined herein are fundamental to modern pharmaceutical science and underscore the importance of solid-state chemistry in drug development.
References
-
ChemWhat. (2025, May 20). 4-isoquinolinamine - 23687-25-4, C9H8N2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X‐ray structure of 4b·HCl with thermal ellipsoids at 50 % probability level. Retrieved from [Link]
-
IUCr Journals. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin- 2-ium (2S,3S). Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). EP0393926A1 - 1-Aminoisoquinoline derivatives.
-
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
- Google Patents. (n.d.). US4126615A - Process for the manufacture of pure isoquinoline derivatives.
-
PubMed. (2016, August 15). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Retrieved from [Link]
-
PubMed. (2025, October 17). Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. Retrieved from [Link]
-
PubMed. (1985, September). Polymorphism in metoclopramide hydrochloride and metoclopramide. Retrieved from [Link]
- Google Patents. (2010, January 28). US8450344B2 - Beta- and gamma-amino-isoquinoline amide compounds and substituted benzamide compounds.
-
Wiley Online Library. (2015, September 7). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Retrieved from [Link]
- Google Patents. (n.d.). CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride.
-
PMC. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]
-
MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Retrieved from [Link]
-
Google Patents. (2014, September 10). (12) United States Patent. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Forms of the Antibiotic 4-Aminosalicylic Acid: Solvates and Molecular Salts with Dioxane, Morpholine, and Piperazine. Retrieved from [Link]
-
VitalLaw. (2026, February 21). PATENT—Fed. Cir.: Teva Pharma's proposed generic drug for Cushing's syndrome did not infringe dosing method patents. Retrieved from [Link]
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Safety Operating Guide
Isoquinolin-4-amine Hydrochloride: Comprehensive Disposal & Deactivation Guide
[1]
Executive Safety Directive
Isoquinolin-4-amine hydrochloride (CAS: 1423031-91-7) is a bicyclic aromatic amine salt.[1] While not explicitly listed on the EPA RCRA P-list or U-list, it must be managed as Hazardous Waste due to its acute toxicity and potential mutagenic properties characteristic of aromatic amines.
Core Disposal Principle: The only universally accepted disposal method for bulk quantities is high-temperature incineration equipped with a scrubber.[1] For trace laboratory quantities, chemical deactivation via oxidation is permissible under strict "Prudent Practices" protocols.
Immediate Hazard Profile (GHS):
Waste Characterization & Decision Matrix
Effective disposal begins with accurate waste stream characterization.[1] Do not mix solid and liquid waste streams, as this complicates the incineration profile.
Disposal Decision Tree
Figure 1: Decision matrix for selecting the appropriate disposal protocol based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Primary Method)
Applicability: Pure substance, expired stocks, contaminated gloves, paper towels, and weighing boats.
-
Containment: Place waste in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: this compound.[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent potential exothermic reactions.
-
Disposal: Seal container and transfer to EHS for incineration .
Protocol B: Organic Liquid Waste
Applicability: Reaction mixtures in solvents like Dichloromethane, Methanol, or Ethyl Acetate.
-
Compatibility Check: Ensure the solvent stream is free of strong oxidizers or acids that could react with the amine salt.
-
Collection: Pour into a dedicated "Halogenated" or "Non-Halogenated" solvent waste carboy (depending on the solvent).
-
Record Keeping: Log the estimated mass of Isoquinolin-4-amine HCl on the waste tag.
-
Disposal: EHS will route this for fuel blending or incineration .[1]
Protocol C: Bench-Scale Deactivation (Expert Method)
Applicability: Trace aqueous residues (<500 mg) or cleaning rinsates.[1]
Mechanism: Oxidative cleavage of the aromatic ring system using Potassium Permanganate (
Reagents Required:
-
0.2 M Potassium Permanganate (
)[1] -
1.7 N Sulfuric Acid (
)[1] -
Solid Sodium Bisulfite (
) or Ascorbic Acid[1]
Step-by-Step Procedure:
-
Preparation: In a fume hood, dissolve the amine waste in 1.7 N
(approx. 100 mL per 100 mg of amine). -
Oxidation: Slowly add 0.2 M
solution while stirring. -
Verification: Ensure the purple color remains. If it turns brown (manganese dioxide), add more
. -
Quenching: Slowly add solid Sodium Bisulfite or Ascorbic Acid until the purple color disappears and the solution becomes colorless/clear.
-
Neutralization: Adjust pH to ~7 using Sodium Hydroxide or Sodium Bicarbonate.[1]
-
Final Disposal: The resulting solution is generally non-toxic but may contain heavy metals (Mn). Filter any solids and dispose of the filtrate as aqueous hazardous waste (due to Manganese content) unless local regulations permit sewer disposal for trace Mn.
Warning: Never attempt this on >1g quantities without external cooling, as the oxidation is exothermic.
Emergency Spill Response
In the event of a powder spill outside of a containment device, follow this logical workflow to minimize exposure.
Figure 2: Operational workflow for managing accidental spills of this compound.
Regulatory Compliance & Data
RCRA Waste Determination
This compound is not a P-listed or U-listed waste under 40 CFR 261.33 [2].[1] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.
| Characteristic | Status | Note |
| Ignitability (D001) | No | Solid salt, stable.[1] |
| Corrosivity (D002) | No | pH of aqueous solution typically 4-6.[1] |
| Reactivity (D003) | No | Stable under normal conditions.[1] |
| Toxicity (D004-D043) | Potential | While not TC-listed, it is acutely toxic.[1][3] |
Compliance Recommendation: Classify as "Non-RCRA Regulated Hazardous Waste" (unless state-specific codes apply, e.g., Texas Class 1 or California Toxic Waste) and manage via a licensed hazardous waste transporter.[1]
Quantitative Data for Handling
| Property | Value | Relevance to Disposal |
| Molecular Weight | 180.63 g/mol | Calculation of molarity for deactivation.[1] |
| Water Solubility | Soluble | Allows for aqueous decontamination.[1] |
| Melting Point | >200°C | Solid at room temperature; requires dust control.[1] |
| Incompatibility | Oxidizers | Do not mix with Nitric Acid or Peroxides in waste. |
References
-
National Research Council.[1][4][5] (2011).[1][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5][6] [Link]1][5]
-
U.S. Environmental Protection Agency.[1][7][8][9][10][11] (2024).[1][7][11] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][8] [Link]1]
-
PubChem.[1] (n.d.). Isoquinolin-4-amine Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for permanganate oxidation protocols).
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- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 11. EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”: Stinson LLP Law Firm [stinson.com]
Personal Protective Equipment (PPE) & Handling Guide: Isoquinolin-4-amine Hydrochloride
Executive Summary: The "Why" Behind the Protocol
Handling Isoquinolin-4-amine hydrochloride (CAS: 10315-02-3 / 1423031-91-7) requires a nuanced understanding of its chemical nature. It is not merely an "irritant"; it is an aromatic amine salt .
From a structural perspective, the amino group attached to the isoquinoline ring introduces potential biological activity (often interacting with DNA or enzymes like PARP), while the hydrochloride counter-ion increases its water solubility and potential for mucous membrane irritation due to acidic hydrolysis upon contact with moisture.
The Core Hazard Profile:
-
Irritation: Causes skin (H315) and serious eye irritation (H319).[1][2][4]
-
Hidden Hazard: As an aromatic amine, it carries a structural alert for potential genotoxicity/sensitization, necessitating the Precautionary Principle —treat it as a potential mutagen until definitive data proves otherwise.
Risk Assessment & Engineering Controls
PPE is the last line of defense. Your primary protection is the engineering environment.
The Hierarchy of Controls (Applied)
Figure 1: The Hierarchy of Controls applied to Isoquinolin-4-amine HCl. Note that PPE is dependent on the failure or insufficiency of the layers above it.
Mandatory Engineering Controls
-
Primary Containment: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Static Control: Hydrochloride salts are often hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.
PPE Matrix: The "What"
Do not rely on generic "safety guidelines." Use this matrix specific to aromatic amine salts.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Standard) | Nitrile Gloves (Double Layer) Inner: 4 milOuter: 5-8 mil | Aromatic amines can permeate thin nitrile. Double gloving creates a tortuous path for the molecule and allows the outer glove to be shed immediately upon contamination. |
| Hand Protection (High Risk) | Silver Shield / Laminate | Required if handling concentrated stock solutions (>1M) or during spill cleanup. Nitrile degrades rapidly against dissolved aromatic amines. |
| Eye Protection | Chemical Splash Goggles | Crucial: Safety glasses are insufficient. HCl salts hydrolyze in the eye's moisture to form hydrochloric acid, causing immediate, severe damage. Goggles seal the eyes from airborne dust. |
| Respiratory | N95 (minimum) or P100 | Only required if weighing outside a fume hood (strongly discouraged). The salt form creates fine particulate dust. |
| Body | Tyvek Lab Coat / Apron | Cotton lab coats absorb liquids. If working with solutions, a chemically resistant apron prevents absorption into personal clothing. |
Operational Protocol: Weighing & Transfer
This workflow is designed to minimize static dispersal and dermal contact.
Step-by-Step Methodology
-
Pre-Operation Check:
-
Verify Fume Hood flow.
-
Don PPE: Double nitrile gloves, Goggles, Lab coat.
-
Glove Integrity Test: Inflate the outer glove slightly to check for pinholes.
-
-
Static Neutralization:
-
Why: Isoquinolin-4-amine HCl is a crystalline salt. Dry lab air causes crystals to repel each other, creating an invisible aerosol cloud.
-
Action: Direct an ionizing air stream at the balance for 10 seconds before opening the vial.
-
-
The "Clean-Hand / Dirty-Hand" Technique:
-
Designate your dominant hand as "Dirty" (handles the spatula/chemical vial).
-
Designate non-dominant hand as "Clean" (touches the balance door, notebook, pen).
-
Never cross-contaminate.
-
-
Transfer:
-
Weigh into a tared vial. Do not use weighing paper (high static risk). Use a glass weighing boat or weigh directly into the destination vessel.
-
Immediately cap the stock vial.
-
-
Decontamination:
-
Wipe the balance area with a methanol-dampened tissue (aromatic amines are highly soluble in organic solvents; water may just smear it if the salt is hydrophobic, though HCl salts are usually water-soluble).
-
Dispose of the tissue as hazardous chemical waste.
-
Workflow Visualization
Figure 2: Operational workflow for safe weighing. Note that the critical steps occur strictly within the Fume Hood zone.
Emergency Response: Spills & Exposure[5]
Scenario A: Powder Spill inside Hood
-
Do not blow. Cover gently with wet paper towels (water/methanol mix) to dampen the powder.
-
Wipe up inward (periphery to center) to avoid spreading.
-
Place waste in a sealed bag labeled "Hazardous Waste: Aromatic Amine Salt."
Scenario B: Skin Exposure
-
Immediate Action: Remove contaminated clothing/gloves immediately.[2][5]
-
Flush: Wash skin with copious soap and water for 15 minutes .
-
Note: Do not use alcohol or organic solvents on skin; this increases permeability and drives the amine deeper into the dermis.
-
-
Medical: Seek evaluation. Aromatic amines can absorb transdermally and cause methemoglobinemia (interference with oxygen transport in blood).
Scenario C: Eye Exposure
-
Flush: Use emergency eyewash for 15 minutes .[6] Hold eyelids open.
-
Mechanism: The HCl moiety will cause immediate pH shock; the amine may cause sensitization.
-
Transport: Go to the ER immediately.
Disposal & Waste Management
Isoquinolin-4-amine HCl must never be flushed down the drain.
-
Solid Waste: Collect in a container labeled "Toxic Organic Solid."
-
Liquid Waste:
-
If dissolved in water: "Aqueous Toxic Waste."
-
If dissolved in DMSO/Methanol: "Organic Solvent Waste."
-
-
Halogenated Check: Because this is a Hydrochloride (HCl) salt, it contains Chloride ions. However, unless the organic ring itself is chlorinated (it is not in this specific isomer), it technically falls under non-halogenated organic waste in many jurisdictions unless mixed with halogenated solvents (DCM/Chloroform). Best Practice: Segregate as "Toxic Organic" to prevent incompatibility issues.
References
-
PubChem. (n.d.). Compound Summary: 4-Aminoisoquinoline. National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines Usage Standards. United States Department of Labor. Retrieved February 27, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 27, 2026, from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
